molecular formula C16H16N2O2S B3044908 N-Methyl-1-tosyl-1H-indol-4-amine CAS No. 100557-17-3

N-Methyl-1-tosyl-1H-indol-4-amine

Cat. No.: B3044908
CAS No.: 100557-17-3
M. Wt: 300.4 g/mol
InChI Key: XIQRSJHVHHIOTO-UHFFFAOYSA-N
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Description

N-Methyl-1-tosyl-1H-indol-4-amine (CAS Number: 100557-17-3) is a synthetic indole derivative of significant interest in medicinal and organic chemistry research. This compound features a molecular formula of C16H16N2O2S and a molecular weight of 300.38 . The structure incorporates an N-tosyl group, which acts as a protective moiety to enhance stability and direct subsequent chemical transformations, and a methylamine substituent at the 4-position, providing a versatile handle for further synthetic elaboration . The N-tosyl indole scaffold is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with a wide range of enzymes and biological targets . While specific biological data for this compound is not fully established, research on closely related N-tosyl indole derivatives has demonstrated considerable potential. Recent scientific studies highlight that such compounds, particularly when functionalized as hydrazones or thiosemicarbazones, exhibit promising biological activities, including anti-breast cancer properties and potent tyrosinase inhibition . These findings underscore the value of the N-tosyl indole core as a key intermediate for constructing novel molecules for pharmacological investigation. As a building block, this compound is valuable for developing focused libraries in hit-to-lead optimization campaigns and for exploring structure-activity relationships (SAR). Researchers utilize it in various synthetic methodologies, including palladium-catalyzed cross-couplings, condensations, and microwave-assisted reactions, to create more complex, bioactive molecules . Attention: For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions and refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100557-17-3

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-1-(4-methylphenyl)sulfonylindol-4-amine

InChI

InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-11-10-14-15(17-2)4-3-5-16(14)18/h3-11,17H,1-2H3

InChI Key

XIQRSJHVHHIOTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC

Origin of Product

United States

Foundational & Exploratory

N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 100557-17-3

Molecular Formula: C₁₆H₁₆N₂O₂S

Molecular Weight: 300.38 g/mol

This technical guide provides an in-depth overview of N-Methyl-1-tosyl-1H-indol-4-amine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information on structurally related molecules and general synthetic methodologies to present a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Not availablePredicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water.
pKa Not availableThe amine group's basicity is reduced by the electron-withdrawing tosyl group on the indole nitrogen.
LogP Not availableThe molecule possesses both hydrophobic (tosyl group, indole ring) and a polar (amine) character.

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound is not published in peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions for the formation of N-tosyl indoles and the N-methylation of amines.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step sequence starting from 1H-indol-4-amine. The first step involves the tosylation of the indole nitrogen, followed by the selective methylation of the 4-amino group.

G A 1H-Indol-4-amine B 1-Tosyl-1H-indol-4-amine A->B Tosyl Chloride (TsCl), Pyridine, DCM C This compound B->C Methylating Agent (e.g., CH₃I), Base (e.g., K₂CO₃), Acetone

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-Tosyl-1H-indol-4-amine

  • Materials: 1H-indol-4-amine, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • To a solution of 1H-indol-4-amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

    • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-Tosyl-1H-indol-4-amine.

Step 2: Synthesis of this compound

  • Materials: 1-Tosyl-1H-indol-4-amine, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 1-Tosyl-1H-indol-4-amine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Add methyl iodide (1.2 eq) to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for this compound, the indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The tosyl group is often used as a protecting group for the indole nitrogen, but it can also influence the biological activity of the molecule. The presence of the N-methyl-4-amino group could confer interactions with various biological targets.

Based on the activities of structurally related indole derivatives, potential (and purely hypothetical) areas of investigation for this compound could include:

  • Kinase Inhibition: Many indole derivatives are known to be inhibitors of various protein kinases involved in cell signaling pathways related to cancer and inflammation.

  • Receptor Antagonism/Agonism: The indole nucleus can mimic the structure of endogenous ligands for various receptors, such as serotonin (5-HT) receptors.

  • Enzyme Inhibition: The compound could potentially inhibit enzymes involved in various disease processes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of indole derivatives as kinase inhibitors, a hypothetical workflow for screening this compound against a panel of kinases is presented below.

G cluster_0 In Vitro Screening cluster_1 Hit Validation and Characterization A This compound B Kinase Panel Screening (e.g., 96-well plate format) A->B C Identify Hit Kinases (e.g., >50% inhibition at 10 µM) B->C D IC₅₀ Determination for Hit Kinases C->D Proceed with Hits E Cell-based Assays (e.g., Phosphorylation assays) D->E F Determine Mechanism of Action (e.g., ATP-competitive) E->F

Caption: Hypothetical workflow for kinase inhibitor screening.

Analytical Data (Predicted)

No published analytical data for this compound is available. The following table provides predicted spectroscopic characteristics based on the structure.

TechniquePredicted Features
¹H NMR Aromatic protons on the indole and tosyl groups (approx. 7.0-8.0 ppm). A singlet for the N-methyl group (approx. 2.8-3.2 ppm). A singlet for the tosyl methyl group (approx. 2.4 ppm). A broad singlet for the NH proton of the amine (concentration dependent).
¹³C NMR Resonances for the aromatic carbons of the indole and tosyl groups (approx. 110-145 ppm). A resonance for the N-methyl carbon (approx. 30-35 ppm). A resonance for the tosyl methyl carbon (approx. 21 ppm).
IR (Infrared) N-H stretching vibration for the secondary amine (approx. 3300-3500 cm⁻¹). C-H stretching vibrations for aromatic and methyl groups (approx. 2850-3100 cm⁻¹). S=O stretching vibrations for the sulfonyl group (approx. 1350 and 1160 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z 301.10.

Conclusion and Future Directions

This compound is a readily accessible chemical entity based on established synthetic methodologies. While specific biological data is currently lacking, its structural features, particularly the privileged indole scaffold, suggest potential for biological activity. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening in various biological assays to elucidate its pharmacological profile. Such studies could uncover novel biological activities and pave the way for its use as a lead compound in drug discovery programs.

In-Depth Technical Guide: N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-1-tosyl-1H-indol-4-amine, a synthetic derivative of the indole scaffold. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The introduction of a tosyl group can modulate the electronic properties and metabolic stability of the parent molecule, potentially enhancing its therapeutic profile.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 300.38 g/mol [1]
Molecular Formula C₁₆H₁₆N₂O₂S[1]
CAS Number 100557-17-3[1]
Canonical SMILES CNCC1=CC=CC2=C1C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a Tosyl-Indole Derivative

The following is a generalized procedure for the synthesis of a tosyl-protected indole, which can be adapted for the target compound.

Step 1: N-Tosylation of 4-Nitroindole

  • To a solution of 4-nitroindole in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-tosyl-4-nitroindole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-tosyl-4-nitroindole in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • If using SnCl₂, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure to obtain 1-tosyl-1H-indol-4-amine.

Step 3: N-Methylation of the Amine

  • The final N-methylation step to yield this compound can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent like methyl iodide in the presence of a non-nucleophilic base.

Potential Biological Activity and Signaling Pathways

Specific biological activity and target-associated signaling pathways for this compound have not been extensively reported. However, the indole nucleus is a privileged scaffold in drug discovery, and its derivatives have been implicated in a multitude of biological processes.

Many indole-based compounds are known to interact with various protein kinases, G-protein coupled receptors, and nuclear receptors. The tosyl group, being a good leaving group and a bioisostere for other functional groups, can influence the binding affinity and selectivity of the compound for its biological target.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that many indole derivatives are kinase inhibitors, a plausible, though unconfirmed, mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway. The diagram below illustrates a generic kinase signaling cascade that is often targeted in drug discovery.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor TargetMolecule This compound (Hypothetical Inhibitor) TargetMolecule->MEK Inhibition GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor

Figure 1: A hypothetical kinase signaling pathway potentially targeted by this compound.

Experimental Workflow for Target Identification

To elucidate the biological activity of this compound, a systematic experimental workflow is required. The following diagram outlines a typical approach for target identification and validation.

Experimental_Workflow cluster_screening Initial Screening cluster_identification Target Identification cluster_validation Target Validation PhenotypicScreening Phenotypic Screening (e.g., Cell Viability Assays) AffinityChromatography Affinity Chromatography-Mass Spectrometry PhenotypicScreening->AffinityChromatography TargetBasedScreening Target-Based Screening (e.g., Kinase Panel) BiochemicalAssays Biochemical Assays (e.g., IC50 Determination) TargetBasedScreening->BiochemicalAssays ComputationalModeling Computational Modeling and Docking AffinityChromatography->ComputationalModeling ComputationalModeling->BiochemicalAssays CellularAssays Cellular Assays (e.g., Western Blot for Pathway Modulation) BiochemicalAssays->CellularAssays InVivoModels In Vivo Models (e.g., Animal Models of Disease) CellularAssays->InVivoModels Compound This compound Compound->PhenotypicScreening Compound->TargetBasedScreening

Figure 2: A generalized experimental workflow for the identification and validation of the biological target of a novel compound.

Conclusion

This compound represents an interesting scaffold for further investigation in the field of drug discovery. While specific biological data for this compound is limited, its structural features suggest potential for interaction with various biological targets. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and other novel indole derivatives. Further research is warranted to fully elucidate the therapeutic potential of this class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N-Methyl-1-tosyl-1H-indol-4-amine is limited in publicly available literature. The following guide provides a comprehensive overview of its predicted physicochemical properties based on the analysis of its core structural components: N-Methyl-1H-indol-4-amine and 1-Tosyl-1H-indol-4-amine. This information is intended to serve as a foundational resource for research and development activities.

Core Physicochemical Properties

The introduction of a tosyl group to the indole nitrogen and a methyl group to the 4-amino position significantly influences the molecule's overall physicochemical profile. The tosyl group, being a strong electron-withdrawing group, decreases the electron density of the indole ring system and increases the compound's lipophilicity and molecular weight. The methyl group on the amine slightly increases lipophilicity and basicity compared to the primary amine.

Below is a comparative summary of the available and predicted physicochemical data for this compound and its parent structures.

PropertyN-Methyl-1H-indol-4-amine1-Tosyl-1H-indol-4-amineThis compound (Predicted/Calculated)
Molecular Formula C₉H₁₀N₂C₁₅H₁₄N₂O₂SC₁₆H₁₆N₂O₂S
Molecular Weight 146.19 g/mol 300.36 g/mol 300.38 g/mol
Appearance SolidNo Data AvailableLikely a solid
Boiling Point 328.0±15.0 °C (Predicted)[1]No Data AvailableExpected to be higher than 328°C
pKa 5.04±0.10 (Predicted)[1]No Data AvailableExpected to be lower than 5.04 due to the tosyl group
LogP (Calculated) No Data AvailableNo Data AvailableExpected to be higher than related non-tosylated indoles
Solubility No Data AvailableNo Data AvailableLikely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and robust methodology can be proposed based on established syntheses of related N-tosyl indole derivatives.[2][3][4]

A. General Synthesis of N-Tosyl Indole Derivatives

This protocol outlines a two-step process involving the N-tosylation of an indole followed by functional group manipulation.

Step 1: N-Tosylation of 4-Nitroindole

  • Reaction Setup: To a solution of 4-nitroindole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Tosyl Chloride: After stirring for 30 minutes, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group and Reductive Amination

  • Nitro Group Reduction: Dissolve the N-tosyl-4-nitroindole from the previous step in a solvent like ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Formation of the Amine: Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Reductive Amination: To the resulting 1-tosyl-1H-indol-4-amine, add an aqueous solution of formaldehyde (1.2 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-12 hours. Adjust the pH to be basic and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Final Purification: Purify the final product, this compound, by column chromatography or recrystallization.

B. Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl and tosyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group of the tosyl moiety.

  • Melting Point Analysis: To determine the purity of the solid compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted N-tosyl indole derivative.

Synthesis_Workflow Start Starting Material (e.g., 4-Nitroindole) Tosylation N-Tosylation (TsCl, Base) Start->Tosylation Purification1 Purification (Column Chromatography) Tosylation->Purification1 Intermediate N-Tosyl-4-nitroindole Purification1->Intermediate Reduction Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) Intermediate->Reduction Amine_Intermediate 1-Tosyl-1H-indol-4-amine Reduction->Amine_Intermediate Reductive_Amination Reductive Amination (Formaldehyde, NaBH3CN) Amine_Intermediate->Reductive_Amination Purification2 Final Purification (Column Chromatography/ Recrystallization) Reductive_Amination->Purification2 Final_Product This compound Characterization Characterization (NMR, MS, IR, HPLC, MP) Final_Product->Characterization Purification2->Final_Product

Caption: General synthetic and characterization workflow for this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways associated with this compound. Indole derivatives are known to interact with a wide range of biological targets, and the introduction of a tosyl group can significantly alter these interactions.[5] Further research, including biological screening and molecular docking studies, would be necessary to elucidate the specific cellular pathways and molecular targets of this compound. The tosyl group may influence the compound's ability to act as an inhibitor for enzymes such as tyrosinase, as has been observed with other N-tosyl-indole derivatives.[6]

References

Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine Analogs: A Survey of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the indole ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide focuses on the biological activity of a specific class of indole derivatives: N-Methyl-1-tosyl-1H-indol-4-amine and its analogs. The presence of a tosyl group at the 1-position and a methylamino group at the 4-position suggests potential for these compounds to interact with various biological targets. However, a comprehensive review of the scientific literature reveals that the biological activity of this specific scaffold remains largely unexplored.

Structurally Related Indole Analogs and Their Biological Activities

Research into various substituted indole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The nature and position of substituents on the indole ring play a crucial role in determining the specific activity and potency.

Antimicrobial Activity

Numerous indole derivatives have been investigated for their potential as antimicrobial agents. For instance, certain N-substituted indole derivatives have demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities.[1][2] Moreover, some of these compounds have shown potential antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa.[1][2]

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. For example, derivatives of 4-aminophenyl substituted indole have been synthesized and evaluated for their biological activity through molecular docking studies, suggesting their potential as anticancer agents.[3]

Enzyme Inhibition

N-tosyl-indole derivatives have been explored as enzyme inhibitors. A recent study focused on N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors, which are relevant in the context of melanogenesis and skin hyperpigmentation disorders.[4] This suggests that the N-tosyl moiety can be a key pharmacophore for interacting with enzymatic targets.

Neurological and Other Activities

Indole derivatives are well-known for their diverse effects on the central nervous system. A series of N-(4-pyridinyl)-1H-indol-1-amines were synthesized and evaluated for their potential in treating Alzheimer's disease.[5]

Synthesis of this compound Analogs

The synthesis of the core structure, (1-Tosyl-1H-indol-4-yl)methanamine, can be achieved from 1-Tosyl-1H-indole-4-carbonitrile. This provides a potential synthetic route for generating a library of N-substituted analogs for biological screening.

Experimental Protocols

While specific experimental protocols for the biological evaluation of this compound are not available, general methodologies used for assessing the biological activities of related indole derivatives can be adapted.

General Workflow for Biological Screening:

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->InVitro InVivo In Vivo Models (e.g., Animal models of disease) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

Signaling Pathways

Given the lack of specific biological data for this compound analogs, it is not possible to delineate a specific signaling pathway they might modulate. However, based on the activities of other indole derivatives, potential interactions with pathways involved in inflammation (e.g., NF-κB signaling), cancer (e.g., receptor tyrosine kinase pathways), or neurological functions could be hypothesized.

Hypothetical Target Interaction:

G Compound This compound Analog Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binds to Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response Pathway->Response Leads to

Caption: Hypothetical interaction of an analog with a biological target and subsequent signaling.

Conclusion and Future Directions

The biological activity of this compound and its analogs represents a significant gap in the current scientific literature. While the broader class of indole derivatives exhibits a vast range of pharmacological properties, the specific contribution of the N-methyl, 1-tosyl, and 4-amino substitution pattern remains to be elucidated.

Future research in this area should focus on the synthesis of a focused library of these analogs and their systematic evaluation in a panel of biological assays. This would include screening for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. Such studies are essential to uncover the therapeutic potential of this chemical scaffold and to establish clear structure-activity relationships that can guide the design of more potent and selective drug candidates. The lack of existing data presents a unique opportunity for novel discoveries in the field of medicinal chemistry.

References

The Ascendancy of Tosylated Indole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a tosyl (p-toluenesulfonyl) group to the indole ring has emerged as a pivotal strategy in drug discovery, significantly modulating the parent molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted significance of tosylated indole derivatives. We delve into their diverse therapeutic applications, including their roles as anticancer, antimicrobial, and antioxidant agents. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a comprehensive analysis of their mechanisms of action, with a focus on key signaling pathways. Quantitative data on their biological activities are systematically tabulated for comparative analysis, and critical experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Strategic Value of the Tosyl Group in Indole Chemistry

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active compounds.[1] The functionalization of the indole core is a key strategy for the development of novel therapeutic agents. The introduction of a tosyl group, a well-established protecting group in organic synthesis, has proven to be much more than a synthetic convenience in the context of indole chemistry. Tosylation of the indole nitrogen (N-tosylation) or substitution at other positions of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.[2][3] This, in turn, can lead to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.

Initially employed to protect the indole nitrogen during synthesis, the tosyl group has been increasingly recognized for its intrinsic contribution to the pharmacological profile of indole derivatives.[2][3] N-tosylated indoles have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[4] Furthermore, the tosyl group can act as a versatile functional handle, enabling further structural modifications and the synthesis of complex indole-based scaffolds.[2] This guide will illuminate the journey of tosylated indole derivatives from synthetic intermediates to promising therapeutic candidates.

Synthesis of Tosylated Indole Derivatives

The synthesis of tosylated indole derivatives can be broadly categorized into two main approaches: N-tosylation of a pre-existing indole core and the construction of the tosylated indole ring system from acyclic precursors.

N-Tosylation of Indoles

The direct tosylation of the indole nitrogen is a common and generally high-yielding reaction.

Experimental Protocol: General Procedure for N-Tosylation of Indole [5]

  • Materials:

    • Indole (1.0 eq)

    • Tosyl chloride (TsCl) (1.2 eq)

    • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Triethylamine (Et₃N)) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN))

  • Procedure:

    • To a solution of the indole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add a solution of tosyl chloride in the same solvent dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-tosylindole.

Synthesis of C-Tosylated Indoles

The introduction of a tosyl group at a carbon atom of the indole ring, particularly at the C3 position, often involves multi-step synthetic sequences. A notable example is the one-pot modified Madelung synthesis of 3-tosyl-1,2-disubstituted indoles.[2]

Experimental Protocol: One-Pot Synthesis of 1,2-Disubstituted-3-tosyl Indoles [2][6]

This procedure involves the reaction of an N-(2-(bromomethyl)aryl)-N-arylbenzamide with sodium p-toluenesulfinate, followed by base-mediated cyclization.

  • Materials:

    • N-(2-(bromomethyl)aryl)-N-arylbenzamide (1.0 eq)

    • Sodium p-toluenesulfinate (p-TolSO₂Na) (4.0 eq)

    • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (3.0 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a screw-cap vial equipped with a magnetic stir bar, charge the N-(2-(bromomethyl)aryl)-N-arylbenzamide (0.5 mmol), sodium p-toluenesulfinate (2.0 mmol), and DMSO (1 mL).[2]

    • Heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours.[2]

    • Cool the reaction mixture to room temperature and add DBN (1.5 mmol).[2]

    • Stir the reaction mixture at 100 °C for an additional 12 hours.[2]

    • After cooling, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).[2]

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

    • Purify the residue by column chromatography to yield the 1,2-disubstituted-3-tosyl indole.[2]

A proposed workflow for this one-pot synthesis is depicted below.

G cluster_synthesis One-Pot Synthesis of 3-Tosylindoles start N-(2-(bromomethyl)aryl)- N-arylbenzamide step1 Nucleophilic Substitution (p-TolSO2Na, DMSO, 100°C, 12h) start->step1 intermediate Intermediate Adduct step1->intermediate step2 Base-mediated Cyclization (DBN, DMSO, 100°C, 12h) intermediate->step2 end 1,2-Disubstituted-3-tosyl Indole step2->end

Caption: Workflow for the one-pot synthesis of 3-tosylindoles.

Spectroscopic Characterization

The structural elucidation of tosylated indole derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The presence of the tosyl group is readily identified by the characteristic signals of the p-substituted benzene ring, typically a pair of doublets in the aromatic region (δ 7.2-7.9 ppm), and a singlet for the methyl group protons around δ 2.4 ppm. The chemical shifts of the indole protons are also influenced by the electron-withdrawing nature of the tosyl group.

¹³C NMR: The tosyl group introduces characteristic signals for the aromatic carbons and the methyl carbon (around δ 21 ppm). The carbons of the indole ring also experience a downfield shift upon tosylation.

IR Spectroscopy: A key feature in the IR spectrum of N-tosylated indoles is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration (around 3400 cm⁻¹) present in the parent indole is absent in N-tosylated derivatives.[7][8]

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the tosylated indole derivative. Fragmentation patterns often show the loss of the tosyl group or the tolyl group.

Table 1: Representative Spectroscopic Data for N-Tosylindole [9][10][11]

NucleusChemical Shift (δ, ppm)
¹H NMR (CDCl₃)
H-2~7.6
H-3~6.6
Indole Ar-H7.2-7.9
Tosyl Ar-H7.2-7.8 (two doublets)
Tosyl -CH₃~2.4 (singlet)
¹³C NMR (CDCl₃)
C-2~125
C-3~108
Indole Ar-C114-136
Tosyl Ar-C127-145
Tosyl -CH₃~21.5

Therapeutic Significance and Biological Activities

Tosylated indole derivatives have garnered significant attention for their diverse and potent biological activities.

Anticancer Activity

A primary focus of research on tosylated indole derivatives has been their potential as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.

  • Tubulin Polymerization Inhibition: Several tosylated indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[2][12] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][12]

  • Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] Indole derivatives, including tosylated analogues, have been shown to inhibit key kinases in this pathway, such as Akt and mTOR, thereby suppressing tumor growth.[13][14]

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[1][5] Some indole derivatives have been found to inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[1][5]

Table 2: Anticancer Activity of Selected Tosylated and Related Indole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
5f (An arylsulfonylhydrazide derivative)MCF-713.2[13]
MDA-MB-4688.2[13]
Indole-based TMP analogue (5m) Various0.11 - 1.4[2]
Indole-based TMP analogue (6v) T47D0.04[2]
Arylthioindole (ATI 3) MCF-70.052[12]
Arylthioindole (ATI 4) MCF-70.013[12]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Tosylated indole derivatives have shown promising activity against a range of bacteria and fungi. While specific data for tosylated indoles is emerging, the broader class of functionalized indoles demonstrates significant potential.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Some tosylated indole derivatives have been investigated for their antioxidant properties, with studies suggesting they can act as radical scavengers and inhibitors of enzymes involved in oxidative processes, such as tyrosinase.[4][8]

Mechanisms of Action: A Deeper Dive into Signaling Pathways

The anticancer effects of many indole derivatives, including tosylated analogues, are often attributed to their ability to modulate critical intracellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole Tosylated Indole Derivative Indole->Akt inhibits Indole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by tosylated indole derivatives.

Tosylated indole derivatives can interfere with this pathway at multiple levels, most notably by inhibiting the phosphorylation and activation of Akt and its downstream effector, mTOR.[13][14] This inhibition leads to a cascade of events that ultimately suppress cell growth and induce apoptosis.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of cell survival and inflammation that is often constitutively active in cancer cells.

G cluster_nfkb NF-κB Signaling Pathway Modulation Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Gene Target Gene Transcription Indole Tosylated Indole Derivative Indole->IKK inhibits

Caption: Modulation of the NF-κB signaling pathway by tosylated indole derivatives.

Indole derivatives can suppress NF-κB activation by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating and triggering the degradation of the NF-κB inhibitor, IκBα.[1][5] By preventing IκBα degradation, these compounds sequester NF-κB in the cytoplasm, thereby blocking the transcription of its target genes involved in cell survival and proliferation.

Key Experimental Methodologies for Biological Evaluation

A variety of in vitro assays are employed to characterize the biological activities of tosylated indole derivatives.

Anticancer Activity Assays

Experimental Protocol: MTT Cell Viability Assay [15][16]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tosylated indole derivative (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Caspase-3/7 Activity Assay [13][17]

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment: Treat cancer cells with the tosylated indole derivative for a specified time to induce apoptosis.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Incubate the reaction and measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.

  • Data Analysis: Quantify the increase in fluorescence as an indicator of caspase-3/7 activation and apoptosis induction.

Tubulin Polymerization Assay[12][14]

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add the tosylated indole derivative at various concentrations to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37 °C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Western Blot Analysis[17]

Western blotting is used to detect and quantify the expression levels of specific proteins in signaling pathways.

  • Protein Extraction: Treat cells with the tosylated indole derivative, then lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total NF-κB p65) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion and Future Perspectives

Tosylated indole derivatives represent a versatile and highly promising class of compounds in the landscape of modern drug discovery. The strategic incorporation of the tosyl group has been shown to unlock a wide spectrum of potent biological activities, particularly in the realm of oncology. The ability of these compounds to target multiple, interconnected signaling pathways, such as the PI3K/Akt/mTOR and NF-κB cascades, as well as fundamental cellular processes like microtubule dynamics, underscores their potential for the development of effective and multi-targeted therapeutic agents.

The synthetic accessibility of tosylated indoles, coupled with the potential for further structural diversification, provides a fertile ground for the generation of extensive compound libraries for high-throughput screening. Future research should focus on elucidating the structure-activity relationships of these derivatives in greater detail to guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. In vivo studies are crucial to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of these compounds in preclinical models of disease. The continued exploration of tosylated indole derivatives holds immense promise for the discovery of novel and effective treatments for a range of human diseases, with a particularly bright outlook for the development of new anticancer therapies.

References

The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. However, its inherent reactivity and potential instability under various reaction conditions necessitate the use of protecting groups. Among these, the tosyl (p-toluenesulfonyl) group has emerged as a versatile and powerful tool in indole chemistry. This in-depth technical guide explores the multifaceted role of the tosyl group, detailing its impact on the stability, reactivity, and functionalization of the indole ring.

The Tosyl Group as a Protective Moiety for the Indole Nitrogen

The nitrogen atom of the indole ring is susceptible to protonation, alkylation, and oxidation, which can lead to undesired side reactions and decomposition, particularly under acidic conditions[1]. The introduction of an electron-withdrawing tosyl group onto the indole nitrogen significantly mitigates these issues. This protection strategy is a crucial aspect of indole chemistry, enabling a broader range of synthetic transformations[1].

The synthesis of N-tosylindoles is typically achieved by reacting the parent indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: General Procedure for the N-Tosylation of Indoles

A representative procedure for the synthesis of N-tosyl derivatives involves the following steps[1]:

  • To a solution of the indole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq.) portionwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.).

  • Let the reaction proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Electronic Effects and Stability of N-Tosylindoles

The tosyl group is strongly electron-withdrawing, which has profound electronic consequences for the indole ring system. This electronic perturbation is key to understanding the stability and reactivity of N-tosylindoles.

Acidity of the Indole N-H
Stability

The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack, thereby enhancing the overall stability of the indole nucleus under a variety of reaction conditions, including some acidic media where unprotected indoles would decompose[1].

Directing Effects of the Tosyl Group in Indole Functionalization

The tosyl group is not merely a passive protecting group; it actively directs the regioselectivity of various functionalization reactions on the indole ring.

C2-Metallation and Functionalization

One of the most significant roles of the N-tosyl group is its ability to direct deprotonation to the C2 position. The electron-withdrawing sulfonyl group acidifies the C2-proton, facilitating its abstraction by strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a stable 2-lithioindole species. This organometallic intermediate can then be trapped with a wide range of electrophiles to introduce substituents selectively at the C2 position.

C2_Functionalization NTosylindole N-Tosylindole Lithioindole N-Tosyl-2-lithioindole NTosylindole->Lithioindole Deprotonation Base Strong Base (e.g., n-BuLi) C2Substituted C2-Substituted N-Tosylindole Lithioindole->C2Substituted Reaction with E+ Electrophile Electrophile (E+)

C2-Functionalization of N-Tosylindole via Lithiation.

The following is a general procedure for the C2-alkylation of N-tosylindole:

  • Dissolve N-tosylindole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithioindole.

  • Add the desired electrophile (e.g., an alkyl halide, 1.2 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Regioselectivity in Electrophilic Aromatic Substitution

While the tosyl group deactivates the pyrrole ring, electrophilic substitution on the benzene portion of the N-tosylindole is possible. The directing effect of the tosyl group, in this case, is complex and can be influenced by the reaction conditions and the nature of the electrophile. Generally, electron-withdrawing groups on a benzene ring are meta-directing[2][3]. However, in the context of the fused indole system, the overall electronic landscape determines the final regiochemical outcome. For some electrophilic additions, functionalization at the C5 and C6 positions has been observed.

N-Tosylindoles in Transition Metal-Catalyzed Cross-Coupling Reactions

Halogenated N-tosylindoles are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the synthesis of complex, functionalized indole derivatives. The tosyl group's stability under these reaction conditions is a key advantage.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of bromo- or iodo-N-tosylindoles with boronic acids or their esters is a powerful method for forming carbon-carbon bonds.

The following procedure is a representative example of a Suzuki-Miyaura coupling reaction[4][5]:

  • To a reaction vessel, add N-tosyl-5-bromoindole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O80Good to Excellent[5]
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (Microwave)Good to Excellent[4]
Heck Coupling

The Heck reaction allows for the coupling of halo-N-tosylindoles with alkenes to form substituted vinylindoles.

Heck_Reaction HaloIndole Halo-N-Tosylindole (X = Br, I) VinylIndole Vinyl-N-Tosylindole HaloIndole->VinylIndole Alkene Alkene Alkene->VinylIndole PdCatalyst Pd Catalyst Base

Schematic of the Heck Coupling Reaction.

A general procedure for the Heck reaction is as follows[6][7]:

  • In a reaction tube, combine N-tosyl-3-bromoindole (1.0 eq.), styrene (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (0.02-0.05 eq.), a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq.).

  • Add a suitable solvent, such as DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere to 100-140 °C until the reaction is complete.

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-N-tosylindole and a terminal alkyne.

A representative procedure for the Sonogashira coupling is as follows[8][9][10]:

  • To a Schlenk flask, add the bromo-N-tosylindole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 eq.), and a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2-1.5 eq.) and stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
6-Bromo-1-(phenylsulfonyl)-1H-indoleNiCl₂/1,10-phenanthrolineKFDMAc70Good[8][9]
Aryl HalidePd(PPh₃)₂Cl₂/CuIEt₃NTHF/Et₃NRT - 70Good to Excellent[10]

Deprotection of the N-Tosyl Group

The facile removal of the tosyl group is critical for its utility as a protecting group. A variety of methods have been developed for the deprotection of N-tosylindoles, allowing for the selection of conditions that are compatible with other functional groups in the molecule.

Common Deprotection Methods

Several reagents and conditions can be employed to cleave the N-tosyl group, including:

  • Base-mediated hydrolysis: Strong bases such as NaOH or KOH in alcoholic solvents at elevated temperatures can effect deprotection. A milder and often more effective method involves the use of cesium carbonate in a mixture of THF and methanol[1].

  • Reductive cleavage: Reagents such as magnesium in methanol or sodium amalgam can reductively cleave the N-S bond.

  • Nucleophilic displacement: Thiolates, such as sodium thiophenoxide, can also be used for deprotection.

Deprotection_Workflow cluster_methods Deprotection Methods Start N-Tosylindole Deprotection Deprotection Conditions Start->Deprotection Select Method End Indole Deprotection->End Cleavage Base Base-mediated (Cs₂CO₃, KOH) Reduction Reductive (Mg/MeOH) Nucleophile Nucleophilic (Thiolates)

Workflow for the Deprotection of N-Tosylindoles.
Deprotection with Cesium Carbonate

The use of cesium carbonate in a THF/methanol solvent system is a particularly mild and efficient method for the deprotection of a wide range of N-tosylindoles[1].

A typical procedure is as follows[1]:

  • Dissolve the N-tosylindole (1.0 eq.) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 eq.) to the solution.

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by HPLC or TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to afford the deprotected indole.

Quantitative Data on Deprotection

The efficiency of the cesium carbonate deprotection method is influenced by the substituents on the indole ring. Electron-withdrawing groups generally facilitate the reaction, while electron-donating groups may require harsher conditions.

SubstrateTemperature (°C)Time (h)Yield (%)Reference
N-Tosyl-5-bromoindole2215>99[1]
N-Tosyl-5-nitroindole0-50.590.4[1]
N-Tosyl-5-methoxyindole64 (reflux)2.5>99[1]
N-Tosylindole64 (reflux)8>99[1]

Conclusion

The tosyl group is an exceptionally valuable tool in the synthesis and functionalization of indoles. Its role extends far beyond that of a simple protecting group. By modulating the electronic properties of the indole ring, the tosyl group enhances stability, directs regioselectivity in a predictable manner, and enables a wide array of powerful synthetic transformations, including C-H activation and transition metal-catalyzed cross-coupling reactions. A thorough understanding of the influence of the tosyl group is therefore essential for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold. The judicious application of N-tosyl chemistry provides a robust platform for the efficient and controlled synthesis of complex indole-containing molecules.

References

A Strategic Guide to Unveiling the Therapeutic Targets of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-tosyl-1H-indol-4-amine is an indole derivative with a currently undefined pharmacological profile. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neurological treatments.[1][2][3][4][5] This technical guide outlines a comprehensive, systematic approach for the identification and validation of potential therapeutic targets for this compound. We present a multi-pronged strategy encompassing in silico prediction, in vitro screening against prominent target families, and detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential. This document serves as a roadmap for researchers to efficiently navigate the early stages of drug discovery and target deconvolution for this and other novel indole derivatives.

Introduction: The Therapeutic Promise of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[4] Its structural resemblance to endogenous signaling molecules, such as serotonin and tryptophan, allows indole derivatives to modulate key physiological pathways. The pharmacological activities of indole-containing compounds are vast and include:

  • Anticancer: Disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.

  • Anti-inflammatory: Modulation of inflammatory signaling cascades.

  • Neurological: Interaction with G-protein coupled receptors (GPCRs), monoamine oxidase (MAO), and other central nervous system targets.[1][3]

  • Antimicrobial: Inhibition of essential bacterial or fungal enzymes.[5]

Given the rich pharmacology of the indole class, this compound represents a promising starting point for a target identification campaign. The presence of a tosyl group at the 1-position and a methylamino group at the 4-position provides unique structural features that will dictate its target binding profile. The following sections detail a proposed workflow to systematically elucidate these targets.

A Systematic Approach to Target Identification

A robust target identification strategy should be multi-faceted, integrating computational predictions with empirical testing to build a strong, evidence-based case for a drug-target interaction.[6][7] We propose a tiered approach, beginning with broad, predictive methods and progressively narrowing the focus to specific, high-priority targets for detailed validation.

G cluster_0 Phase 1: In Silico & Initial Profiling cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Hit Validation & MoA Studies cluster_3 Phase 4: Target Validation A In Silico Target Prediction B Broad Phenotypic Screening A->B Hypothesis Generation C Kinome Profiling B->C Prioritize Target Families D GPCR Panel Screening B->D E Other Target Class Panels B->E F Dose-Response Assays C->F Identify Hits D->F E->F G Orthogonal Biophysical Assays F->G Confirm Binding H Cell-Based Functional Assays G->H Assess Functional Effect I Cellular Target Engagement H->I Validate in Cellular Context J Genetic Approaches (e.g., CRISPR) I->J Confirm Target Necessity

Caption: Proposed workflow for therapeutic target identification.

Phase 1: In Silico Prediction and Broad Profiling

The initial phase aims to generate hypotheses about the potential biological space in which this compound may act.

In Silico Target Prediction

Computational methods can provide a cost-effective and rapid first pass at identifying potential targets by comparing the compound's structure to databases of known ligands and their targets.[8][9][10]

Methodologies:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[8] The 2D and 3D structure of this compound can be used to search for known compounds with similar pharmacophores.

  • Structure-Based Approaches (Reverse Docking): If a high-quality 3D model of the compound can be generated, it can be virtually screened against a library of protein binding sites to predict potential interactions.[8]

Data Presentation: The output of these analyses should be a ranked list of potential targets based on similarity scores or docking energies. This list will guide the selection of in vitro screening panels.

Phase 2: Broad In Vitro Screening

Based on the in silico predictions and the known pharmacology of indole derivatives, broad screening against key target families is the logical next step.

Kinase Profiling

Protein kinases are a major class of drug targets, particularly in oncology. Several indole derivatives are known kinase inhibitors. A broad kinase panel screen can quickly identify potential interactions across the human kinome.

Experimental Protocol: Kinase Binding Assay (e.g., KINOMEscan™) This competition binding assay quantitatively measures the interaction between a test compound and a panel of kinases.

  • Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinases in the presence of an active-site directed ligand. The amount of ligand bound is inversely proportional to the test compound's affinity for the kinase.

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.[11][12] c. The binding of the active-site directed ligand is measured, and the percent of control is calculated for each kinase.

  • Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition.

Data Presentation:

Kinase TargetPercent of Control (%) at 10 µM
Kinase A95
Kinase B50
Kinase C8
......
GPCR Profiling

Given the structural similarity of the indole nucleus to neurotransmitters like serotonin, GPCRs are a high-priority target class.[13]

Experimental Protocol: GPCR Radioligand Binding Assay Panel This method assesses the ability of a test compound to displace a known radiolabeled ligand from a panel of GPCRs.

  • Assay Principle: Cell membranes expressing the target GPCR are incubated with a specific radioligand and the test compound. The amount of bound radioactivity is measured to determine the extent of displacement by the test compound.

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of GPCRs.[14] c. Membranes, radioligand, and the test compound are incubated to reach equilibrium. d. The reaction is terminated by rapid filtration, and the bound radioactivity on the filter is quantified by scintillation counting.

  • Data Analysis: Results are expressed as percent inhibition of radioligand binding.

Data Presentation:

GPCR TargetPercent Inhibition at 10 µM
5-HT2A85
Dopamine D215
Adrenergic α15
......

Phase 3: Hit Validation and Mechanism of Action

Hits identified in the broad screening phase must be validated through a series of more focused assays to confirm the interaction and elucidate the mechanism of action.

Dose-Response and Affinity Determination

For each validated hit, the potency of the interaction should be quantified by determining the IC50 (for inhibition) or EC50 (for activation) and the binding affinity (Kd or Ki).

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay (Ki Determination)

  • Assay Principle: A competition binding experiment is performed with varying concentrations of the test compound against a fixed concentration of a radioligand (e.g., [3H]ketanserin).[15]

  • Procedure: a. Prepare serial dilutions of this compound. b. Incubate rat frontal cortex membranes (a source of 5-HT2A receptors) with a fixed concentration of [3H]ketanserin and the range of test compound concentrations.[15] c. Separate bound and free radioligand by rapid filtration. d. Quantify bound radioactivity.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Data Presentation:

TargetAssay TypeRadioligandIC50 (nM)Ki (nM)
5-HT2ACompetition Binding[3H]ketanserin15075
Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: 5-HT2A Calcium Mobilization Assay

  • Assay Principle: The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.[16]

  • Procedure: a. Plate cells stably expressing the human 5-HT2A receptor. b. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). c. To test for agonist activity, add varying concentrations of this compound and measure the fluorescence signal. d. To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., serotonin) at its EC50 concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_0 5-HT2A Receptor Signaling Serotonin Serotonin or Agonist Receptor 5-HT2A Receptor Serotonin->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Potential Target Classes and Associated Assays

Based on the indole scaffold, several high-priority target classes should be considered.

Potential Target ClassRationale for Indole DerivativesKey Experimental Assays
Protein Kinases Common scaffold in FDA-approved kinase inhibitors.Kinase Binding Assays (e.g., KINOMEscan), Kinase Activity Assays (e.g., ADP-Glo).[17][18]
GPCRs Structural mimics of serotonin and other biogenic amines.Radioligand Binding Assays, Second Messenger Assays (cAMP, IP1, Calcium Flux).[13][19][20]
Tubulin Indole derivatives can bind to the colchicine site and inhibit polymerization.In vitro Tubulin Polymerization Assay (light scattering or fluorescence-based).[21][22][23][24]
Monoamine Oxidase (MAO) Indole is a substrate/inhibitor for MAO enzymes.MAO-A/B Inhibitor Screening Kits (fluorometric or luminometric detection of H2O2).[25][26][27][28]
Detailed Protocol: In Vitro Tubulin Polymerization Assay
  • Assay Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.[24]

  • Reagents:

    • Tubulin protein (>99% pure)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Test compound (this compound) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Procedure: a. Pre-warm a 96-well plate and a spectrophotometer to 37°C. b. On ice, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer. c. Add the test compound or control vehicle to the appropriate wells of the pre-warmed plate. d. Initiate the polymerization reaction by adding the tubulin mixture to the wells. e. Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.[24]

  • Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Detailed Protocol: MAO-B Inhibitor Screening Assay
  • Assay Principle: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing H2O2. The H2O2 is then detected using a fluorometric probe.[25][27]

  • Reagents:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate

    • Fluorometric probe (e.g., Amplex Red) and horseradish peroxidase

    • Assay buffer

    • Test compound and control inhibitor (e.g., selegiline)

  • Procedure: a. Add the test compound or control to the wells of a black 96-well plate. b. Add the MAO-B enzyme and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[27] c. Initiate the reaction by adding the substrate and the detection reagent mixture. d. Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).[26]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot). Determine the percent inhibition relative to the vehicle control.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic identification of therapeutic targets for this compound. By combining in silico predictions with broad in vitro screening and subsequent hit validation, researchers can efficiently navigate the complexities of target deconvolution. The indole nucleus holds immense therapeutic promise, and a thorough investigation of this novel derivative may uncover new mechanisms of action and lead to the development of innovative therapies. Upon successful identification and validation of a primary target, future efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to establish a pharmacokinetic/pharmacodynamic relationship and assess therapeutic efficacy in relevant disease models.

References

N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive Technical Guide for a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-tosyl-1H-indol-4-amine is a specialized heterocyclic building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique structure, featuring a tosyl-protected indole core and a nucleophilic secondary amine at the 4-position, offers a versatile scaffold for the construction of complex molecular architectures. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and allowing for selective functionalization at other positions. Concurrently, the N-methylamino group provides a reactive handle for a variety of chemical transformations, making this compound an attractive starting material for the synthesis of novel pharmaceutical intermediates and functional molecules.

This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, detailed experimental protocols, and an exploration of its potential applications as a chemical building block. Due to the limited availability of direct literature on this specific compound, the information presented herein is based on established synthetic methodologies for analogous structures.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O₂SCalculated
Molecular Weight 300.38 g/mol Calculated
CAS Number 100557-17-3[1]
Appearance Likely a solidInferred
Solubility Expected to be soluble in common organic solvents like DCM, THF, and DMF.Inferred

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of this compound can be conceptualized starting from the readily available 4-nitroindole. The proposed pathway involves three key transformations: N-tosylation, reduction of the nitro group, and subsequent N-methylation.

Synthetic Pathway 4-Nitroindole 4-Nitroindole 1-Tosyl-4-nitro-1H-indole 1-Tosyl-4-nitro-1H-indole 4-Nitroindole->1-Tosyl-4-nitro-1H-indole Tosyl Chloride, Triethylamine 1-Tosyl-1H-indol-4-amine 1-Tosyl-1H-indol-4-amine 1-Tosyl-4-nitro-1H-indole->1-Tosyl-1H-indol-4-amine Fe/NH4Cl or H2/Pd-C This compound This compound 1-Tosyl-1H-indol-4-amine->this compound Formic Acid, K2HPO4, PMHS

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established chemical literature for similar transformations.

Step 1: Synthesis of 1-Tosyl-4-nitro-1H-indole

This step involves the protection of the indole nitrogen with a tosyl group.

Reaction Scheme:

4-Nitroindole + TsCl → 1-Tosyl-4-nitro-1H-indole

Procedure:

  • To a stirred solution of 4-nitroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Tosyl-4-nitro-1H-indole.

Step 2: Synthesis of 1-Tosyl-1H-indol-4-amine

The nitro group is reduced to a primary amine in this step.

Reaction Scheme:

1-Tosyl-4-nitro-1H-indole → 1-Tosyl-1H-indol-4-amine

Procedure:

  • To a suspension of 1-Tosyl-4-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Tosyl-1H-indol-4-amine, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step involves the selective N-methylation of the primary amine. A transition-metal-free reductive amination protocol is proposed.[2]

Reaction Scheme:

1-Tosyl-1H-indol-4-amine → this compound

Procedure:

  • In a round-bottom flask, combine 1-Tosyl-1H-indol-4-amine (1.0 eq), formic acid (2.0 eq), and potassium phosphate (K₂HPO₄, 0.1 eq).[2]

  • Add polymethylhydrosiloxane (PMHS, 2.0 eq) as the reducing agent.[2]

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Reactivity and Applications as a Chemical Building Block

This compound is a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its utility stems from the reactivity of the N-methylamino group and the potential for further functionalization of the indole ring.

Reactions at the N-Methylamino Group

The secondary amine at the C4 position is a key reactive site for various transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Further alkylation to form tertiary amines.

  • Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination, to couple with aryl or heteroaryl halides.

Reactivity cluster_0 This compound cluster_1 Potential Products A This compound B Amides A->B Acyl Halide/ Anhydride C Sulfonamides A->C Sulfonyl Chloride D Tertiary Amines A->D Alkyl Halide E C-N Coupled Products A->E Aryl Halide, Pd Catalyst

Caption: Potential reactions of the N-methylamino group.

Functionalization of the Indole Ring

While the indole nitrogen is protected, the aromatic core remains amenable to further substitution reactions, which can be directed by the existing substituents. Electrophilic aromatic substitution reactions, such as halogenation or nitration, are likely to occur at the C3, C5, or C7 positions, depending on the reaction conditions. The tosyl group can also be removed under specific conditions to liberate the NH-indole for further transformations.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The 4-aminoindole moiety, in particular, is a key component of various biologically active compounds. This compound serves as a versatile precursor for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature an indole or a related heterocyclic core.

  • Serotonin Receptor Agonists/Antagonists: The structural similarity of indole to serotonin makes it a common scaffold for designing ligands for serotonin receptors.

  • Antiviral and Anticancer Agents: A wide variety of indole derivatives have demonstrated potent antiviral and anticancer activities.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block for organic synthesis. While direct experimental data on this compound is limited, its synthesis can be reliably achieved through a multi-step sequence from commercially available starting materials. The presence of a reactive N-methylamino group and a protected indole core provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The synthetic and reaction pathways outlined in this guide offer a solid foundation for researchers to utilize this promising compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Methyl-1-tosyl-1H-indol-4-amine, a valuable substituted indole derivative for potential applications in medicinal chemistry and drug development. The synthetic strategy involves a four-step sequence commencing with the commercially available 4-aminoindole. The protocol outlines the protection of the amino group, subsequent N-tosylation of the indole ring, deprotection, and final N-methylation of the amino functionality. This application note includes comprehensive experimental procedures, a summary of expected quantitative data, and workflow diagrams to ensure clarity and reproducibility in a research setting.

Introduction

Substituted indoles are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The strategic functionalization of the indole scaffold allows for the fine-tuning of their pharmacological profiles. This compound incorporates key structural motifs: a tosyl group at the indole nitrogen, which can act as a protecting group or modulate electronic properties, and a methylamino group at the 4-position, a common feature in bioactive compounds. This document presents a robust and logical synthetic route to access this target compound for further investigation.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated below. This pathway prioritizes selectivity by protecting the reactive 4-amino group prior to the tosylation of the indole nitrogen.

A 4-Aminoindole B tert-Butyl (1H-indol-4-yl)carbamate (Boc-4-aminoindole) A->B Step 1: Boc Protection C tert-Butyl (1-tosyl-1H-indol-4-yl)carbamate B->C Step 2: N-Tosylation D 1-Tosyl-1H-indol-4-amine C->D Step 3: Boc Deprotection E This compound D->E Step 4: N-Methylation

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.

Step 1: Synthesis of tert-Butyl (1H-indol-4-yl)carbamate (Boc-4-aminoindole)

This step involves the protection of the 4-amino group of 4-aminoindole using di-tert-butyl dicarbonate (Boc)₂O.[1][2]

Procedure:

  • To a stirred solution of 4-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Add a base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford tert-butyl (1H-indol-4-yl)carbamate as a solid.

Step 2: Synthesis of tert-Butyl (1-tosyl-1H-indol-4-yl)carbamate

The indole nitrogen of the Boc-protected intermediate is tosylated using p-toluenesulfonyl chloride (TsCl).[3]

Procedure:

  • To a solution of tert-butyl (1H-indol-4-yl)carbamate (1.0 eq) in anhydrous THF or DMF (approx. 0.1 M), cool the mixture to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature.

  • Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield tert-butyl (1-tosyl-1H-indol-4-yl)carbamate.

Step 3: Synthesis of 1-Tosyl-1H-indol-4-amine

This step involves the removal of the Boc protecting group under acidic conditions to reveal the free amine.[4][5]

Procedure:

  • Dissolve tert-butyl (1-tosyl-1H-indol-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in dioxane (e.g., 4 M, 5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 1-tosyl-1H-indol-4-amine, which may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound

The final step is the N-methylation of the 4-amino group, which can be achieved via reductive amination.[6][7]

Procedure:

  • To a solution of 1-tosyl-1H-indol-4-amine (1.0 eq) in a solvent such as methanol or acetonitrile (approx. 0.1 M), add aqueous formaldehyde (37 wt. % in H₂O, 1.2 eq).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • If using NaBH₃CN, adjust the pH of the reaction mixture to 6-7 with acetic acid.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradient) to obtain the final product, this compound.

Data Presentation

The following table summarizes the expected molecular weights and provides a template for recording experimental results for the key compounds in the synthesis.

StepCompound NameStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
1tert-Butyl (1H-indol-4-yl)carbamate4-AminoindoleC₁₃H₁₆N₂O₂232.2885-95-
2tert-Butyl (1-tosyl-1H-indol-4-yl)carbamateBoc-4-aminoindoleC₂₀H₂₂N₂O₄S386.4770-85-
31-Tosyl-1H-indol-4-amineBoc-protected tosylindoleC₁₅H₁₄N₂O₂S286.3590-99 (crude)-
4This compound1-Tosyl-1H-indol-4-amineC₁₆H₁₆N₂O₂S300.3860-80-

Note: Melting points and yields are estimates based on similar reactions and should be determined experimentally.

Visualization of Key Experimental Steps

The following diagrams illustrate the logical flow of the key transformations in this synthesis.

cluster_0 Amine Protection & Tosylation A 4-Aminoindole C Boc-4-aminoindole A->C Protection B (Boc)2O, Base E Boc-(1-tosyl)-4-aminoindole C->E Tosylation D NaH, then TsCl

Figure 2. Workflow for the protection and tosylation steps.

cluster_1 Deprotection & Methylation F Boc-(1-tosyl)-4-aminoindole H 1-Tosyl-1H-indol-4-amine F->H Deprotection G TFA or HCl J This compound H->J Methylation I HCHO, NaBH3CN

Figure 3. Workflow for the deprotection and final methylation.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator.

  • Trifluoroacetic acid and hydrochloric acid are highly corrosive.

  • Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Sodium cyanoborohydride is toxic.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic protocol detailed in this document provides a comprehensive guide for the preparation of this compound. By employing a protecting group strategy, this multi-step synthesis allows for the selective functionalization of 4-aminoindole. The provided workflows and data templates are intended to facilitate the successful and reproducible synthesis of this compound for its use in further research and development activities.

References

Application Notes and Protocols: Detailed Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Methyl-1-tosyl-1H-indol-4-amine, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step pathway commencing from commercially available 2-methyl-3-nitroaniline. The protocol includes the formation of the 4-aminoindole core, selective protection of the amine and indole nitrogen moieties, and final N-methylation. Each step is detailed with reagent quantities, reaction conditions, purification methods, and expected yields. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Overall Synthetic Pathway

The synthesis of the target compound, this compound, is achieved through a seven-step sequence. This pathway involves the construction of the indole ring system, followed by functional group manipulations including protection, tosylation, deprotection, and methylation.

G cluster_0 Step 1-3: 4-Aminoindole Synthesis cluster_1 Step 4-6: Intermediate Synthesis cluster_2 Step 7: Final Product Synthesis A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Ac₂O C 4-Nitroindole B->C DMF-DMA, t-BuOK D 4-Aminoindole C->D Fe, HCl E N-(1H-indol-4-yl)acetamide D->E Ac₂O F N-(1-tosyl-1H-indol-4-yl)acetamide E->F TsCl, TEA G 1-Tosyl-1H-indol-4-amine F->G HCl, EtOH H This compound G->H HCOOH, K₂HPO₄, PMHS

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)acetamide

This step involves the protection of the amino group of 2-methyl-3-nitroaniline via acetylation.

Reaction Scheme:

G start 2-Methyl-3-nitroaniline reagent + Acetic Anhydride start->reagent product N-(2-methyl-3-nitrophenyl)acetamide reagent->product Acetonitrile, 90°C

Figure 2: Acetylation of 2-methyl-3-nitroaniline.

Protocol:

  • To a 5 L three-necked flask equipped with a mechanical stirrer, add 2-methyl-3-nitroaniline (1000 g, 6.57 mol) and acetonitrile (2500 mL).

  • Under continuous stirring, add acetic anhydride (807 g, 7.90 mol) to the mixture.

  • Heat the reaction mixture to 90 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice water, which will cause a large amount of solid to precipitate.

  • Collect the solid by suction filtration, wash the filter cake with cold water, and dry to obtain the product.[1]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
2-Methyl-3-nitroaniline152.1510006.571.0
Acetic Anhydride102.098077.901.2
Acetonitrile41.052500 mL-Solvent
Expected Yield 194.19 ~1240 g ~6.38 ~97%
Step 2: Synthesis of 4-Nitroindole

This step utilizes a cyclization reaction to form the indole ring.

Protocol:

  • In a suitable reaction vessel, dissolve N-(2-methyl-3-nitrophenyl)acetamide (from Step 1) in a mixture of N,N-dimethylformamide (DMF) and toluene.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) and potassium tert-butoxide (t-BuOK) (2.2 eq.).

  • Heat the mixture to 110 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

ReagentMolar Mass ( g/mol )Molar Eq.
N-(2-methyl-3-nitrophenyl)acetamide194.191.0
DMF-DMA119.161.5
Potassium tert-butoxide112.212.2
Expected Yield 162.15 ~70-80%
Step 3: Synthesis of 4-Aminoindole

The nitro group is reduced to an amine to yield the 4-aminoindole core.

Protocol:

  • Suspend 4-nitroindole (from Step 2) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and concentrated hydrochloric acid (catalytic amount).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-aminoindole.[1]

ReagentMolar Mass ( g/mol )Molar Eq.
4-Nitroindole162.151.0
Iron Powder55.8455.0
Hydrochloric Acid36.46Catalytic
Expected Yield 132.16 ~85-95%
Step 4: Protection of 4-Amino Group (Acetylation)

To ensure selective tosylation of the indole nitrogen, the 4-amino group is first protected as an acetamide.

Protocol:

  • Dissolve 4-aminoindole (from Step 3) in tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Concentrate the solvent to obtain N-(1H-indol-4-yl)acetamide.

ReagentMolar Mass ( g/mol )Molar Eq.
4-Aminoindole132.161.0
Acetic Anhydride102.091.1
Triethylamine101.191.2
Expected Yield 174.20 ~90-98%
Step 5: N-Tosylation of Indole

The indole nitrogen is tosylated using tosyl chloride.

Protocol:

  • Dissolve N-(1H-indol-4-yl)acetamide (from Step 4) in dichloromethane (DCM).

  • Add triethylamine (TEA) (1.5 eq.).

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(1-tosyl-1H-indol-4-yl)acetamide.[2]

ReagentMolar Mass ( g/mol )Molar Eq.
N-(1H-indol-4-yl)acetamide174.201.0
p-Toluenesulfonyl chloride190.651.2
Triethylamine101.191.5
Expected Yield 328.40 ~80-90%
Step 6: Deprotection of 4-Amino Group (Hydrolysis)

The acetyl protecting group is removed to reveal the free amine.

Protocol:

  • Suspend N-(1-tosyl-1H-indol-4-yl)acetamide (from Step 5) in ethanol.

  • Add concentrated hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-8 hours until deprotection is complete (monitored by TLC).

  • Cool the mixture and neutralize with a base (e.g., NaOH solution) to pH ~8-9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain 1-Tosyl-1H-indol-4-amine.

ReagentMolar Mass ( g/mol )Molar Eq.
N-(1-tosyl-1H-indol-4-yl)acetamide328.401.0
Hydrochloric Acid36.46Excess
Ethanol46.07Solvent
Expected Yield 286.36 ~85-95%
Step 7: N-Methylation of 1-Tosyl-1H-indol-4-amine

The final step is the selective methylation of the 4-amino group.

Reaction Scheme:

G start 1-Tosyl-1H-indol-4-amine reagent + Formic Acid start->reagent catalyst K₂HPO₄, PMHS reagent->catalyst product This compound catalyst->product

Figure 3: Reductive N-methylation of the final intermediate.

Protocol:

  • To a reaction flask, add 1-Tosyl-1H-indol-4-amine (1.0 eq.), K₂HPO₄ (0.1 eq.), and formic acid (1.5 eq.).

  • Add polymethylhydrosiloxane (PMHS) (2.0 eq.) as the reductant.

  • Stir the mixture at room temperature under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and filter to remove the inorganic base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the residue by flash column chromatography on silica gel to afford the final product, this compound.[3]

ReagentMolar Mass ( g/mol )Molar Eq.
1-Tosyl-1H-indol-4-amine286.361.0
Formic Acid46.031.5
K₂HPO₄174.180.1
PMHS-2.0
Expected Yield 300.39 ~75-85%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions involving strong acids, bases, and flammable solvents require particular caution.

Conclusion

The described multi-step synthesis provides a reliable and scalable pathway to this compound. By combining established methods for indole synthesis with modern protection and methylation techniques, this protocol offers a clear route for obtaining this important chemical intermediate for applications in research and development.

References

Application Note: Synthesis and Characterization of N-(N-methyl-1H-indol-4-yl)tosylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the reaction mechanism and a comprehensive experimental protocol for the tosylation of N-methyl-1H-indol-4-amine. This reaction is a crucial step in the synthesis of various indole-based compounds with potential applications in medicinal chemistry and drug discovery.[1][2]

Reaction Mechanism

The tosylation of N-methyl-1H-indol-4-amine with p-toluenesulfonyl chloride (TsCl) proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[3]

The mechanism can be described in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of N-methyl-1H-indol-4-amine acts as a nucleophile and attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.

  • Deprotonation: The resulting positively charged intermediate is deprotonated by the base (e.g., pyridine) to yield the neutral N-(N-methyl-1H-indol-4-yl)tosylamide product and the pyridinium hydrochloride salt.

It is important to note that the indole nitrogen can also be tosylated, but the primary amine at the 4-position is generally more nucleophilic and will react preferentially under standard conditions.[4]

Reaction Scheme:

experimental_workflow start Start dissolve Dissolve N-methyl-1H-indol-4-amine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_tscl Add p-Toluenesulfonyl Chloride add_pyridine->add_tscl stir_rt Stir at Room Temperature add_tscl->stir_rt monitor Monitor by TLC stir_rt->monitor workup Aqueous Work-up monitor->workup extract Extract and Wash workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

References

Application Notes and Protocols: N-Methyl-1-tosyl-1H-indol-4-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the prospective use of N-Methyl-1-tosyl-1H-indol-4-amine as a key intermediate in the synthesis of novel kinase inhibitors. While direct synthesis of approved kinase inhibitors from this specific starting material is not yet widely documented in peer-reviewed literature, its structural motifs—a protected 4-aminoindole core—make it a valuable scaffold for the development of inhibitors targeting various kinase families. This document outlines a proposed synthetic strategy, key experimental protocols, and the biological context for the development of such inhibitors, drawing parallels from existing indole-based kinase inhibitors.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to mimic the adenine region of ATP allows for potent and selective inhibition of various kinases. The 4-aminoindole moiety, in particular, offers a strategic vector for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties. This compound serves as a protected and activated starting material for the elaboration of this core. The tosyl group on the indole nitrogen enhances the acidity of the N-H proton and can direct lithiation, while the methylamino group at the 4-position provides a key nucleophilic handle for coupling reactions.

Kinase inhibitors are pivotal in the treatment of various diseases, especially cancer.[1] The development of novel inhibitors with improved efficacy and selectivity remains a high priority in drug discovery. This document explores the potential of this compound in this endeavor.

Proposed Kinase Targets and Signaling Pathways

Based on the structural features of 4-aminoindole derivatives, several kinase families are predicted as potential targets. These include, but are not limited to:

  • Ataxia Telangiectasia and Rad3-related (ATR) Protein Kinase: ATR is a critical regulator of the DNA damage response (DDR). Inhibitors of ATR have shown promise as monotherapies in tumors with specific DNA repair defects and as sensitizing agents for chemotherapy and radiation.[2]

  • p21-Activated Kinase 1 (PAK1): PAK1 is involved in cell motility, proliferation, and survival. Its dysregulation is implicated in cancer and other diseases. 4-azaindole analogs have been successfully developed as potent PAK1 inhibitors.[3]

  • Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets such as VEGFR, EGFR, and PDGFR. The indole scaffold is a common feature in many RTK inhibitors.

ATR Signaling Pathway

The following diagram illustrates a simplified ATR signaling pathway, a potential target for inhibitors derived from this compound.

ATR_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis (if damage is severe) Inhibitor Proposed Inhibitor (Derived from This compound) Inhibitor->ATR_ATRIP inhibits

Caption: Proposed mechanism of action for an ATR kinase inhibitor.

Proposed Synthetic Route and Experimental Protocols

The following section outlines a hypothetical, yet plausible, multi-step synthesis of a pyrimidine-based kinase inhibitor starting from this compound. This proposed route is based on established synthetic methodologies for indole functionalization and coupling reactions.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Step 1: Detosylation Start->Step1 Intermediate1 4-(Methylamino)-1H-indole Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination Intermediate1->Step2 Intermediate2 4-(Methyl(pyrimidin-2-yl)amino)-1H-indole Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Final_Product Final Kinase Inhibitor Step3->Final_Product

Caption: Proposed synthetic workflow for a kinase inhibitor.

Protocol 1: Detosylation of this compound

Objective: To remove the tosyl protecting group to yield 4-(methylamino)-1H-indole.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol under an inert atmosphere (e.g., argon), add this compound (1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-(methylamino)-1H-indole.

Protocol 2: Buchwald-Hartwig Amination with 2-chloropyrimidine

Objective: To couple 4-(methylamino)-1H-indole with a pyrimidine moiety.

Materials:

  • 4-(Methylamino)-1H-indole

  • 2-chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Diatomaceous earth

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 4-(methylamino)-1H-indole (1 eq.), 2-chloropyrimidine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2 eq.).

  • Add anhydrous 1,4-dioxane and degas the mixture.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 4-(methyl(pyrimidin-2-yl)amino)-1H-indole.

Protocol 3: Suzuki Coupling with a Substituted Boronic Acid

Objective: To introduce further diversity on the pyrimidine ring.

Materials:

  • 4-(Methyl(pyrimidin-2-yl)amino)-1H-indole (assuming a bromo-substituted pyrimidine was used in the previous step)

  • A desired substituted boronic acid (e.g., 4-fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a flask containing the bromo-pyrimidine indole derivative (1 eq.) and the boronic acid (1.5 eq.), add Pd(dppf)Cl₂ (0.1 eq.) and Na₂CO₃ (3 eq.).

  • Add the 1,4-dioxane/water mixture and degas the solution.

  • Heat the reaction mixture to 90 °C and stir until completion (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a novel kinase inhibitor synthesized from a 4-aminoindole scaffold, targeting the ATR kinase.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ReferenceTarget KinaseIC₅₀ (nM)
Proposed Inhibitor 1 ATR 8
ATM>1000
DNA-PK>1000
PI3Kα520
AZ20 (Reference)[2]ATR5

Table 2: Cellular Activity

Compound ReferenceCell LineAssayIC₅₀ (nM)
Proposed Inhibitor 1 HT29p-Chk1 (Ser345)60
LoVoCell Growth95
AZ20 (Reference)[2]HT29p-Chk1 (Ser345)50
LoVoCell Growth80

Conclusion

This compound represents a promising, though currently underexplored, starting material for the synthesis of novel kinase inhibitors. The proposed synthetic routes, based on established chemical transformations, provide a framework for accessing a variety of substituted 4-aminoindole derivatives. The structural similarity of the 4-aminoindole core to known kinase inhibitor scaffolds suggests that compounds derived from this starting material could exhibit potent and selective inhibitory activity against key cancer targets such as ATR. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

N-Methyl-1-tosyl-1H-indol-4-amine: An Unexplored Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite the significant interest in indole-based compounds within medicinal chemistry, a comprehensive review of the scientific literature reveals a notable absence of specific applications for N-Methyl-1-tosyl-1H-indol-4-amine. While this compound is commercially available, indicating its potential use as a synthetic intermediate, there is a lack of published research detailing its biological activity or its direct incorporation into therapeutic agents.

Our extensive search for data on this compound (CAS No. 100557-17-3) did not yield any specific quantitative data, experimental protocols, or established signaling pathways directly associated with this molecule. Therefore, the creation of detailed application notes and protocols as requested is not feasible based on the current body of scientific literature.

While there is no specific information on this compound, the broader class of tosylated indoles has been investigated for various therapeutic purposes. The tosyl group, often used as a protecting group in organic synthesis, can also play a crucial role in the biological activity of a molecule. It can influence a compound's solubility, binding affinity to biological targets, and metabolic stability.

General Applications of the Tosyl-Indole Scaffold

The tosyl-indole scaffold is a recurring motif in the design of bioactive molecules. Research on various derivatives has shown potential in several therapeutic areas.

As Building Blocks in Synthesis

The primary application of many commercially available but understudied compounds like this compound is as a building block in the synthesis of more complex molecules. The tosyl group serves as a robust protecting group for the indole nitrogen, allowing for selective modifications at other positions of the indole ring. The methylamino group at the 4-position provides a reactive handle for further chemical transformations, such as amide bond formation or the introduction of other functional groups.

A general workflow for utilizing such a building block in a drug discovery program is outlined below:

G cluster_0 Drug Discovery Workflow Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., coupling reactions, functional group modifications) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening (in vitro assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A generalized workflow for utilizing a chemical building block in a drug discovery cascade.

Future Research Directions

The lack of data on this compound presents an opportunity for new avenues of research. A logical first step would be to synthesize a library of derivatives by modifying the methylamino group and to screen them against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

Given the known activities of other tosyl-indole derivatives, initial investigations could focus on:

  • Anticancer Activity: Screening against various cancer cell lines to identify potential antiproliferative effects.

  • Enzyme Inhibition: Testing against enzymes like tyrosinase or kinases, which have been shown to be targets for other tosyl-indole compounds.

  • Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

Application Notes and Protocols for the Derivatization of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of N-Methyl-1-tosyl-1H-indol-4-amine, a versatile building block in medicinal chemistry. The derivatization of the 4-amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail procedures for N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation via Buchwald-Hartwig amination.

Methods for Derivatization

The primary amino group at the C4 position of the indole scaffold is a key handle for introducing a variety of functional groups. The electron-rich nature of the indole ring and the presence of the N-tosyl protecting group influence the reactivity of this amine. The following derivatization strategies are presented:

  • N-Acylation: Introduction of an acyl group to form an amide linkage. This is a common method to introduce diverse side chains and modulate the electronic properties of the amino group.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as bioisosteres for amides and introduce different steric and electronic features.

  • N-Alkylation (via Reductive Amination): A two-step, one-pot reaction involving the formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. This method allows for the introduction of a wide range of alkyl and arylalkyl substituents.[1][2][3][4][5]

  • N-Arylation (via Buchwald-Hartwig Amination): A palladium-catalyzed cross-coupling reaction to form a C-N bond with an aryl halide, providing access to N-aryl derivatives.[6][7][8]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are estimates based on analogous reactions and may require optimization for this specific substrate.

Table 1: N-Acylation of this compound

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Expected ProductEstimated Yield (%)
1Acetyl chloridePyridineDCMRT2N-(1-methyl-1-tosyl-1H-indol-4-yl)acetamide>90
2Benzoyl chlorideTriethylamineTHFRT4N-(1-methyl-1-tosyl-1H-indol-4-yl)benzamide>90
3Acetic anhydridePyridineDCMRT3N-(1-methyl-1-tosyl-1H-indol-4-yl)acetamide>90

Table 2: N-Sulfonylation of this compound

EntrySulfonyl ChlorideBaseSolventTemp (°C)Time (h)Expected ProductEstimated Yield (%)
1Methanesulfonyl chloridePyridineDCM0 to RT3N-(1-methyl-1-tosyl-1H-indol-4-yl)methanesulfonamide85-95
2p-Toluenesulfonyl chloridePyridineDCM0 to RT5N-(1-methyl-1-tosyl-1H-indol-4-yl)-4-methylbenzenesulfonamide80-90
3Benzenesulfonyl chlorideTriethylamineTHFRT6N-(1-methyl-1-tosyl-1H-indol-4-yl)benzenesulfonamide80-90

Table 3: N-Alkylation of this compound via Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Expected ProductEstimated Yield (%)
1BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRT12N-benzyl-N-methyl-1-tosyl-1H-indol-4-amine70-85
2AcetoneNaBH₃CNMethanolRT24N-isopropyl-N-methyl-1-tosyl-1H-indol-4-amine60-75
3CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRT18N-cyclohexyl-N-methyl-1-tosyl-1H-indol-4-amine65-80

Table 4: N-Arylation of this compound via Buchwald-Hartwig Amination

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Expected ProductEstimated Yield (%)
14-BromotoluenePd₂(dba)₃XPhosNaOt-BuToluene10012N-(4-methylphenyl)-N-methyl-1-tosyl-1H-indol-4-amine60-80
22-ChloropyridinePd(OAc)₂BINAPCs₂CO₃Toluene11018N-methyl-N-(pyridin-2-yl)-1-tosyl-1H-indol-4-amine50-70
34-IodoanisolePd₂(dba)₃XantphosK₃PO₄Dioxane10016N-(4-methoxyphenyl)-N-methyl-1-tosyl-1H-indol-4-amine65-85

Experimental Protocols & Workflows

N-Acylation Protocol

This protocol describes the general procedure for the acylation of the 4-amino group using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere, add pyridine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous DCM add_base Add Pyridine start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride warm_rt Warm to RT & Stir (2-4h) add_acyl_chloride->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify product Final Product purify->product N_Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate & Pyridine in DCM cool Cool to 0 °C start->cool add_sulfonyl_chloride Add Sulfonyl Chloride cool->add_sulfonyl_chloride stir Stir at 0 °C then RT (3-6h) add_sulfonyl_chloride->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash Wash with HCl, H₂O, NaHCO₃, Brine dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Final Product purify->product Reductive_Amination_Workflow start Combine Amine & Carbonyl in DCE imine_formation Stir at RT (1h) (Imine Formation) start->imine_formation add_reductant Add NaBH(OAc)₃ imine_formation->add_reductant reaction Stir at RT (12-24h) add_reductant->reaction quench Quench with Sat. NaHCO₃ reaction->quench extract Extract quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify wash_dry->purify product Final Product purify->product Buchwald_Hartwig_Workflow setup Add Catalyst, Ligand, & Base to Schlenk Tube inert Evacuate & Backfill with Inert Gas setup->inert add_reagents Add Amine, Aryl Halide, & Solvent inert->add_reagents react Heat at 100-110 °C (12-24h) add_reagents->react cool_filter Cool & Filter through Celite react->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Purify by Chromatography concentrate->purify product Final Product purify->product

References

Application Notes and Protocols for the Characterization of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of N-Methyl-1-tosyl-1H-indol-4-amine (CAS No. 100557-17-3). The protocols outlined below are based on established methods for the analysis of substituted indole derivatives and are intended to ensure accurate structural elucidation and purity assessment.

Compound Information

Compound Name This compound
CAS Number 100557-17-3[1]
Molecular Formula C₁₆H₁₆N₂O₂S[1]
Molecular Weight 300.38 g/mol [1]
Chemical Structure (A chemical structure image would be placed here in a full document)

Analytical Techniques and Protocols

The structural integrity and purity of this compound can be determined using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

Expected Spectral Data (Based on Analogs):

The following table summarizes the expected chemical shifts for this compound, extrapolated from data on similar substituted N-tosyl indoles.

¹H NMR Expected Chemical Shift (ppm) Description
Indole Protons6.5 - 8.0Aromatic protons of the indole ring system.
Tosyl Protons7.2 - 7.8Aromatic protons of the p-toluenesulfonyl group.
N-Methyl Protons~2.8 - 3.2Singlet corresponding to the N-CH₃ group.
Tosyl Methyl Protons~2.4Singlet corresponding to the Ar-CH₃ group of the tosyl moiety.
Amine ProtonBroad signal, variableThe chemical shift is dependent on solvent and concentration.
¹³C NMR Expected Chemical Shift (ppm) Description
Indole Carbons100 - 140Carbons of the indole ring.
Tosyl Aromatic Carbons125 - 145Aromatic carbons of the tosyl group.
N-Methyl Carbon~30 - 35Carbon of the N-CH₃ group.
Tosyl Methyl Carbon~21Carbon of the Ar-CH₃ group.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation.

Expected Quantitative Data:

Parameter Expected Value
[M+H]⁺ (Monoisotopic) ~301.1005
Molecular Formula (from HRMS) C₁₆H₁₇N₂O₂S⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound and to quantify it in mixtures. A reverse-phase method is typically suitable for indole derivatives.

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1450 - 1600
S=O Stretch (sulfonamide)1340 - 1370 and 1150 - 1180

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_documentation Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group ID hplc HPLC Analysis purification->hplc Purity Assessment analysis Data Analysis & Interpretation nmr->analysis ms->analysis ftir->analysis hplc->analysis report Certificate of Analysis analysis->report

Caption: Experimental workflow for the synthesis and characterization of this compound.

signaling_pathway compound This compound (Indole Derivative) receptor Target Protein (e.g., Kinase, GPCR) compound->receptor Binding/Modulation downstream1 Downstream Effector 1 receptor->downstream1 Signal Transduction downstream2 Downstream Effector 2 receptor->downstream2 response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) downstream1->response downstream2->response

Caption: Hypothetical signaling pathway for an indole derivative modulating a cellular response.

References

Application Note: High-Resolution Mass Spectrometry of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-1-tosyl-1H-indol-4-amine is a substituted indole derivative. The tosyl group, a common protecting group and structural motif in medicinal chemistry, imparts specific physicochemical properties that are of interest in drug discovery and development. Accurate mass measurement using high-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and characterization of such novel chemical entities. This application note provides a detailed protocol for the analysis of this compound using HRMS, ensuring high accuracy and confidence in its molecular formula determination. This methodology is applicable to researchers in pharmaceutical sciences, chemical synthesis, and metabolomics.

Core Principles

High-resolution mass spectrometry provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This level of accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. This is particularly crucial in drug development for the confirmation of synthesized compounds and the identification of metabolites and impurities.

Experimental Overview

This protocol outlines the preparation of a sample of this compound for HRMS analysis, the instrumental parameters for a typical high-resolution mass spectrometer (e.g., a quadrupole Time-of-Flight or Orbitrap system), and the subsequent data analysis to confirm the compound's identity.

Quantitative Data Summary

The accurate mass of this compound is a key parameter for its identification. The theoretical exact mass is calculated based on its chemical formula (C₁₆H₁₆N₂O₂S).

ParameterValue
Chemical Formula C₁₆H₁₆N₂O₂S
Theoretical Monoisotopic Mass 299.0881 u
Observed Mass [M+H]⁺ To be determined experimentally
Mass Accuracy (ppm) To be calculated
Instrumentation High-Resolution Mass Spectrometer (e.g., q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive

Experimental Protocol

Materials and Reagents
  • This compound (CAS: 100557-17-3)

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Calibrant solution for the mass spectrometer

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a solvent mixture of 50:50 methanol:water containing 0.1% formic acid. This final concentration is suitable for direct infusion or LC-MS analysis.

Instrumentation and HRMS Conditions

The following are general parameters that should be optimized for the specific instrument in use.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Bruker maXis UHR-TOF or a Thermo Scientific Orbitrap series instrument.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 – 4.5 kV

  • Nebulizer Gas (N₂): 1.5 – 2.5 Bar

  • Drying Gas (N₂): 8 – 10 L/min

  • Drying Gas Temperature: 180 – 220 °C

  • Mass Range: m/z 50 – 500

  • Data Acquisition Mode: Full Scan

  • Resolution: > 40,000 at m/z 400

(Optional) Liquid Chromatography Conditions

For samples requiring separation from a complex matrix, the following LC conditions can be used.

  • LC System: A UHPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A suitable gradient starting from a low percentage of B, ramping up to a high percentage of B to elute the analyte.

  • Flow Rate: 0.3 – 0.5 mL/min

  • Injection Volume: 1 – 5 µL

Data Analysis
  • Acquire the mass spectrum of the sample.

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • Determine the experimental m/z value of this peak.

  • Calculate the mass accuracy in parts per million (ppm) using the following formula:

  • A mass accuracy of < 5 ppm is generally considered acceptable for confirming the elemental composition.

Visualizations

The following diagram illustrates the general workflow for the HRMS analysis of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A N-Methyl-1-tosyl- 1H-indol-4-amine B Dissolve in Methanol (Stock Solution) A->B C Dilute in 50:50 MeOH:H2O + 0.1% Formic Acid (Working Solution) B->C D LC Separation (Optional) C->D Inject E ESI Ionization (Positive Mode) D->E F High-Resolution Mass Analyzer (q-TOF or Orbitrap) E->F G Acquire Mass Spectrum F->G Detect H Determine Experimental m/z G->H I Calculate Mass Accuracy H->I J Confirm Molecular Formula I->J

Caption: Experimental workflow for the HRMS analysis of this compound.

Conclusion

This application note provides a robust and reliable protocol for the high-resolution mass spectrometric analysis of this compound. The described methodology is essential for the accurate characterization of this and other related small molecules in a research and development setting. Adherence to these guidelines will ensure high-quality, reproducible data for confident structural elucidation and purity assessment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N-Methyl-1-tosyl-1H-indol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-methylation of indoles?

A1: Common methods for N-methylation of indoles include the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.[1] More modern and safer alternatives include dimethyl carbonate (DMC) and the use of quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe3NI).[1][2][3] Formic acid has also been explored as a C1 source for N-methylation.

Q2: What is a likely precursor for the synthesis of this compound?

A2: The logical precursor is 1-tosyl-1H-indol-4-amine. The synthesis would involve the selective methylation of the secondary amine at the 4-position.

Q3: What are the potential side reactions during the N-methylation of 1-tosyl-1H-indol-4-amine?

A3: Potential side reactions could include methylation at the indole nitrogen (if not already tosylated), bis-methylation of the amino group, or C-alkylation of the indole ring, although the tosyl group on the nitrogen generally directs reactivity away from the ring. The choice of methylating agent and reaction conditions is crucial to minimize these side products.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through flash column chromatography.[4] The choice of solvent system for chromatography (e.g., ethyl acetate/petroleum ether) will depend on the polarity of the product and any impurities.[4] Recrystallization can also be a viable method for obtaining a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Reagents: The methylating agent or base may have degraded. 2. Insufficient Reaction Temperature: The reaction may require more thermal energy to proceed. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Use fresh, high-purity reagents. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. For some methods, heating up to 50-65 °C may be necessary.[4] 3. Choose a solvent in which the starting material is more soluble, or use a co-solvent.
Low Yield 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Suboptimal Reagent Stoichiometry: The ratio of methylating agent and base to the substrate may not be ideal. 3. Product Degradation: The product might be sensitive to prolonged heating or acidic/basic conditions during workup.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Perform small-scale optimization experiments to determine the optimal stoichiometry of reagents. 3. Minimize reaction time and ensure the workup procedure is performed promptly and under mild conditions.
Formation of Multiple Products (Side Reactions) 1. Over-methylation: Use of a strong methylating agent or harsh conditions can lead to the formation of the di-methylated product. 2. Reaction at Indole Nitrogen: If the starting material is not fully N-tosylated, methylation can occur at the indole nitrogen. 3. Ring Methylation: While less likely with an N-tosylated indole, C-alkylation is a possibility under certain conditions.1. Use a milder methylating agent (e.g., dimethyl carbonate).[1][5] Use a stoichiometric amount of the methylating agent. 2. Ensure the complete tosylation of the starting material before proceeding with the methylation step. 3. Employ reaction conditions known to favor N-alkylation over C-alkylation (e.g., polar aprotic solvents).
Difficult Purification 1. Products with Similar Polarity: The desired product and byproducts may have very similar polarities, making chromatographic separation challenging. 2. Tailing on Silica Gel: The amine functionality can interact with the acidic silica gel, leading to poor separation.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common N-methylation methods for indoles and amines. Optimization may be required.

Starting Material: 1-tosyl-1H-indol-4-amine

Method 1: Using Phenyl trimethylammonium iodide (PhMe₃NI) [2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 1-tosyl-1H-indol-4-amine (1 equivalent) in a suitable solvent (e.g., DMF).

  • Addition of Reagents: Add Cesium Carbonate (Cs₂CO₃, 2 equivalents) and Phenyl trimethylammonium iodide (PhMe₃NI, 1.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or heat as required (monitor by TLC).

  • Workup: After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method 2: Using Dimethyl Carbonate (DMC) [1][5]

  • Reaction Setup: In a sealed tube or pressure vessel, combine 1-tosyl-1H-indol-4-amine (1 equivalent) and a suitable base (e.g., DBU or DABCO) in dimethyl carbonate (which can also serve as the solvent).[1]

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 160-170 °C) with microwave irradiation or conventional heating and stir for the required time (monitor by TLC).[5]

  • Workup: After cooling, remove the excess dimethyl carbonate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 1-tosyl-1H-indol-4-amine dissolve Dissolve in Solvent start->dissolve add_reagents Add Methylating Agent & Base dissolve->add_reagents react React under controlled temperature and time add_reagents->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product? reagents Reagent Quality start->reagents Check conditions Reaction Conditions start->conditions Check side_reactions Side Reactions start->side_reactions Check check_reagents Use fresh reagents reagents->check_reagents optimize_temp Optimize temperature & time conditions->optimize_temp optimize_stoich Adjust stoichiometry conditions->optimize_stoich change_reagent Use milder methylating agent side_reactions->change_reagent purification Optimize purification side_reactions->purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude N-Methyl-1-tosyl-1H-indol-4-amine by chromatography. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in achieving high purity for this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound is not moving off the baseline on the TLC plate (Rf = 0) The solvent system is not polar enough.Increase the polarity of the eluent. Incrementally add more ethyl acetate or methanol to the hexane or dichloromethane mobile phase.
Compound is running with the solvent front on the TLC plate (Rf ≈ 1) The solvent system is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane).
Significant tailing or streaking of the spot on the TLC plate. 1. Interaction of the amine with acidic silica gel. 2. The compound is degrading on the silica plate. 3. The sample is overloaded on the TLC plate.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system to neutralize the acidic silica. 2. Perform a stability test by spotting the compound and leaving the plate for some time before developing. If degradation is confirmed, consider using a different stationary phase like alumina or a deactivated silica gel. 3. Spot a more dilute solution of the crude material on the TLC plate.
Poor separation of the desired compound from impurities. The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. Try combinations of hexane/ethyl acetate, dichloromethane/methanol, or toluene/ethyl acetate. A shallow gradient elution during column chromatography might be necessary.
The purified fractions are still showing impurities by TLC or other analysis. 1. Co-elution of impurities with a similar polarity. 2. The column was overloaded with crude material. 3. Fractions were collected in too large of a volume.1. Try a different solvent system that showed better separation on TLC. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 3. Collect smaller fractions to better resolve closely eluting compounds.
Low recovery of the compound from the column. 1. Irreversible adsorption onto the silica gel. 2. The compound may have precipitated at the top of the column if the loading solvent was too different from the mobile phase.1. Add a basic modifier to the eluent (e.g., 0.5% triethylamine) to reduce strong interactions with the silica. 2. Adsorb the crude material onto a small amount of silica gel (dry loading) before placing it on top of the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A common starting ratio is 7:3 (Hexane:Ethyl Acetate). Based on the resulting Rf value, you can adjust the polarity.

Q2: My compound is streaking on the silica gel column. What can I do?

Streaking is often caused by the interaction of the weakly basic nitrogen atom in your compound with the acidic silanol groups on the silica surface. To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonia in the methanol portion of your eluent, to your mobile phase. This will help to achieve sharper peaks and better separation.

Q3: Should I use dry loading or wet loading for my sample?

For compounds that have limited solubility in the initial mobile phase, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of your packed column. This technique can lead to better band resolution and prevent precipitation at the top of the column.

Q4: Is this compound stable on silica gel?

Tosyl-protected amines are generally stable compounds. However, prolonged exposure to acidic silica gel can potentially lead to some degradation. It is always a good practice to not let the purified compound sit on the column for an extended period.

Q5: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable alternative, especially if you are facing significant issues with silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, could be effective.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (see table below for suggestions).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Analysis: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.

Recommended TLC Solvent Systems for Method Development
Solvent System (v/v)PolarityExpected Rf Range (Approximate)Notes
80:20 Hexane:Ethyl AcetateLow0.1 - 0.3Good starting point.
70:30 Hexane:Ethyl AcetateMedium0.2 - 0.5Increase ethyl acetate for higher polarity.
50:50 Hexane:Ethyl AcetateMedium-High0.4 - 0.7
95:5 Dichloromethane:MethanolHigh0.2 - 0.4Use for more polar impurities.
98:2 Dichloromethane:Methanol + 0.1% TriethylamineHigh0.2 - 0.4Addition of triethylamine can reduce tailing.
Flash Column Chromatography Protocol
  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Column Packing Column Packing Solvent System Selection->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Combine Pure Fractions Combine Pure Fractions TLC of Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation or Tailing check_tailing Is there significant tailing? start->check_tailing add_base Add 0.1-1% Triethylamine to Mobile Phase check_tailing->add_base Yes check_separation Are spots overlapping on TLC? check_tailing->check_separation No add_base->check_separation change_solvent Try a different solvent system (e.g., DCM/MeOH) check_separation->change_solvent Yes shallow_gradient Use a shallow gradient during elution check_separation->shallow_gradient No success Improved Separation change_solvent->success shallow_gradient->success

Caption: Troubleshooting logic for poor separation and peak tailing issues.

identifying side products in N-Methyl-1-tosyl-1H-indol-4-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-tosyl-1H-indol-4-amine. The following sections address common issues encountered during its synthesis and subsequent reactions, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-methylation of 1-tosyl-1H-indol-4-amine?

A1: The most prevalent side products arise from over-methylation, reaction at the indole nitrogen, and potential cleavage of the tosyl protecting group. These include the di-methylated product (N,N-dimethyl-1-tosyl-1H-indol-4-amine), the quaternary ammonium salt, and the N-methylated detosylated indole (N-methyl-1H-indol-4-amine).

Q2: How can I minimize the formation of the di-methylated side product?

A2: To reduce di-methylation, it is crucial to control the stoichiometry of the methylating agent. Using a slight excess (1.05-1.2 equivalents) is often sufficient. Running the reaction at a lower temperature and monitoring its progress closely by TLC or LC-MS to stop it upon consumption of the starting material can also prevent over-methylation.

Q3: Is the N-tosyl group stable under typical N-methylation conditions?

A3: The N-tosyl group is generally stable under mild basic conditions. However, stronger bases or prolonged reaction times at elevated temperatures can lead to its cleavage[1][2][3]. The choice of base is critical; weaker, non-nucleophilic bases like potassium carbonate are preferred over stronger bases like sodium hydride.

Q4: What is the likelihood of methylation occurring on the indole nitrogen instead of the 4-amino group?

A4: The electron-withdrawing nature of the N-tosyl group significantly reduces the nucleophilicity of the indole nitrogen. Therefore, methylation is much more likely to occur at the more nucleophilic 4-amino group. However, under forcing conditions or if the 4-amino group is protonated, methylation at the indole nitrogen can become a competing side reaction.

Q5: How can I effectively separate the desired N-methylated product from the common side products?

A5: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane), is effective. The polarity differences between the mono-methylated product, di-methylated product, and any detosylated species usually allow for good separation[4].

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the N-methylation of 1-tosyl-1H-indol-4-amine.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficient reactivity of the methylating agent. 2. Inadequate base strength or solubility. 3. Low reaction temperature.1. Use a more reactive methylating agent (e.g., methyl iodide or dimethyl sulfate over methyl tosylate). 2. Switch to a stronger, non-nucleophilic base (e.g., Cs₂CO₃) or add a phase-transfer catalyst if using a biphasic system. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of significant amounts of N,N-dimethylated product 1. Excess methylating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent. 2. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature.
Presence of a highly polar, UV-active spot on TLC 1. Formation of the quaternary ammonium salt.1. This side product is often water-soluble and can be removed during an aqueous workup. 2. If it persists, it can sometimes be decomposed back to the tertiary amine by heating or treatment with a mild nucleophile.
Observation of a less polar spot on TLC, corresponding to a lower molecular weight by MS 1. Cleavage of the N-tosyl group.1. Use a milder base (e.g., K₂CO₃ instead of NaH). 2. Reduce the reaction temperature and time. 3. Consider a different methylating agent that requires less harsh conditions.
Complex reaction mixture with multiple unidentified spots 1. Decomposition of starting material or product. 2. Side reactions with the solvent.1. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. 2. Choose a less reactive solvent (e.g., THF or acetonitrile instead of DMF at high temperatures). 3. Lower the reaction temperature.

Experimental Protocols

General Procedure for N-methylation of 1-tosyl-1H-indol-4-amine

To a solution of 1-tosyl-1H-indol-4-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), is added a mild base (e.g., potassium carbonate, 2.0-3.0 eq). The mixture is stirred for a short period before the addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.05-1.2 eq) dropwise at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Purification by Flash Column Chromatography

A silica gel column is packed using a non-polar solvent such as hexane. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane. The fractions are monitored by TLC, and those containing the pure desired product are combined and concentrated to yield this compound.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products start 1-Tosyl-1H-indol-4-amine desired_product This compound start->desired_product Desired Pathway detosylation Detosylated Product start->detosylation Tosyl Cleavage methylating_agent Methylating Agent (e.g., CH₃I) base Base (e.g., K₂CO₃) over_methylation N,N-Dimethylated Product desired_product->over_methylation Over-methylation quaternary_salt Quaternary Ammonium Salt over_methylation->quaternary_salt Further Methylation

Caption: Reaction pathway for the N-methylation of 1-tosyl-1H-indol-4-amine.

troubleshooting_logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory low_conversion Low Conversion start->low_conversion over_methylation Over-methylation start->over_methylation detosylation Detosylation start->detosylation complex_mixture Complex Mixture start->complex_mixture reagent_check Check Reagent Stoichiometry & Reactivity low_conversion->reagent_check conditions_check Adjust Temperature & Time low_conversion->conditions_check over_methylation->reagent_check over_methylation->conditions_check detosylation->conditions_check base_check Use Milder Base detosylation->base_check complex_mixture->reagent_check complex_mixture->conditions_check complex_mixture->base_check purification Optimize Chromatography complex_mixture->purification

Caption: Troubleshooting logic for identifying and resolving side product formation.

References

Technical Support Center: Optimization of Reaction Conditions for Tosylated Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tosylation and detosylation of indoles.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my N-tosylation of indole yielding a low amount of the desired product?

Low yields in N-tosylation of indoles can stem from several factors. One common issue is the choice of base and solvent. The reaction's success is highly dependent on these conditions. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF is a common practice. Another approach involves using bases like triethylamine (TEA) or potassium carbonate in solvents such as dichloromethane (DCM) or acetonitrile.[1][2] In some cases, side reactions or incomplete reactions can be the cause. It's also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.[3]

Troubleshooting Steps:

  • Reagent Purity: Ensure the tosyl chloride (TsCl) is pure. Recrystallization from hexane can remove impurities and significantly improve yields.[3]

  • Anhydrous Conditions: Moisture can react with the tosylating agent and the base, reducing the efficiency of the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base and Solvent Optimization: If one base/solvent system is not working, consider trying an alternative. For example, if TEA in DCM gives a low yield, switching to NaH in DMF might be beneficial.

  • Reaction Temperature: While many tosylations are run at room temperature, some substrates may require heating to proceed to completion. Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side product formation.[1]

2. I am observing the formation of a cloudy white precipitate during my tosylation reaction. What could be the cause?

A cloudy white precipitate is often an indication of the formation of an insoluble salt, which can be the hydrochloride salt of the amine base used (e.g., triethylammonium chloride if using triethylamine).[4][5] This is a normal byproduct of the reaction. However, if the reaction is not proceeding as expected (e.g., low yield of the desired product), the precipitate could also indicate other issues such as the decomposition of reagents due to moisture.[4]

3. What are the best methods for the deprotection of N-tosyl indoles?

The removal of the tosyl group from the indole nitrogen can be challenging, and the choice of method often depends on the other functional groups present in the molecule. Harsh conditions can lead to low yields and the formation of byproducts.[6]

Several mild and efficient methods have been developed:

  • Cesium Carbonate in THF/Methanol: This is a very mild and effective method for the deprotection of a wide range of N-tosylated indoles.[6][7]

  • Thioglycolic Acid (dilithium salt) in DMF: This method is also highly efficient for removing N-tosyl groups at ambient temperature.[8]

  • Potassium Hydroxide with a Phase Transfer Catalyst: This "green" method avoids alcoholic solvents, preventing the formation of toxic alkyl p-toluenesulfonate byproducts.[8]

  • Magnesium in Methanol: This can be an effective reducing agent for the cleavage of the N-S bond.[6]

4. During the deprotection of my N-tosyl indole with cesium carbonate in methanol, I am observing an N-methylated byproduct. How can I avoid this?

The formation of an N-methylated impurity is a known side reaction when using cesium carbonate in methanol for deprotection.[7] This occurs because methanol can act as a methylating agent under these basic conditions.

To avoid this side reaction:

  • Change the Solvent System: A mixture of THF and methanol (2:1) is often used to improve the solubility of lipophilic N-tosyl indoles while minimizing methylation.[6] For substrates that are sensitive to trans-esterification, a THF-Ethanol mixture can be used instead.[6]

  • Use an Alternative Deprotection Method: Consider using a non-alcoholic deprotection method, such as those employing thioglycolic acid or phase transfer catalysis with KOH.[8]

5. Are there alternative protecting groups for the indole nitrogen?

Yes, while the tosyl group is widely used, other protecting groups may be more suitable depending on the desired reaction sequence and deprotection conditions. Some alternatives include:

  • Phenylsulfonyl (PhSO2): Similar to tosyl, but may have slightly different reactivity and cleavage conditions.[9]

  • tert-Butoxycarbonyl (Boc): A very common protecting group, typically removed under acidic conditions.[10]

  • [2-(trimethylsilyl)ethoxy]methyl (SEM): Removable under fluoride-mediated conditions.[11]

  • Benzyl (Bn): Can be removed by hydrogenolysis.[10]

  • Pivaloyl: This group can protect both the N-1 and C-2 positions of the indole due to steric hindrance and can be removed with a lithium base like LDA.[12]

Data Presentation

Table 1: Optimization of Cesium Carbonate Stoichiometry for N-Detosylation of N-Tosyl-5-bromoindole

EntryEquivalents of Cs₂CO₃Conversion (%)
11.022
22.090
33.0>99
44.0>99

Reaction conditions: N-tosyl-5-bromoindole, Cs₂CO₃, THF-MeOH (2:1), 22 °C, 15 h. Data synthesized from[6].

Table 2: Effect of Alkali Metal Carbonates on N-Detosylation of N-Tosyl-5-bromoindole

EntryBase (3 equiv.)AdditiveConversion (%)
1Li₂CO₃None0
2Na₂CO₃None0
3K₂CO₃None70
4Cs₂CO₃None>99
5Li₂CO₃H₂O (1 equiv.)0
6Na₂CO₃H₂O (1 equiv.)0
7K₂CO₃H₂O (1 equiv.)70
8Cs₂CO₃H₂O (1 equiv.)>99
9Cs₂CO₃H₂O (40 equiv.)2

Reaction conditions: N-tosyl-5-bromoindole, base, THF-MeOH (2:1), 22 °C, 15 h. Data synthesized from[6].

Experimental Protocols

Protocol 1: General Procedure for N-Tosylation of Indole

  • To a stirred solution of indole (1.0 equiv) in an anhydrous solvent (e.g., DMF or DCM), add a base (e.g., NaH, 1.2 equiv or TEA, 1.5 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Detosylation of N-Tosyl Indoles using Cesium Carbonate

  • Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and methanol (2:1).

  • Add cesium carbonate (3.0 equiv) to the solution at room temperature.

  • Stir the resulting mixture at room temperature and monitor the reaction progress by HPLC or TLC. Reaction times can vary from a few hours to 48 hours depending on the substrate.[6]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • To the residue, add water and stir for 10 minutes.

  • Filter the solid product, wash with water, and dry under vacuum to obtain the crude product.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., n-heptane) to obtain the pure deprotected indole.[6]

Visualizations

experimental_workflow cluster_tosylation N-Tosylation cluster_detosylation N-Detosylation indole Indole base_solvent Add Base in Anhydrous Solvent (e.g., NaH in DMF) indole->base_solvent tscl_addition Add TsCl Solution (0 °C to RT) base_solvent->tscl_addition reaction_monitoring Monitor Reaction (TLC/LC-MS) tscl_addition->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Column Chromatography workup->purification ntosyl_indole N-Tosyl Indole purification->ntosyl_indole start_detosylation N-Tosyl Indole cs2co3_addition Add Cs₂CO₃ in THF/MeOH start_detosylation->cs2co3_addition stir_rt Stir at Room Temperature cs2co3_addition->stir_rt monitor_deprotection Monitor Reaction (HPLC/TLC) stir_rt->monitor_deprotection evaporation Solvent Evaporation monitor_deprotection->evaporation precipitation Precipitate with Water & Filter evaporation->precipitation deprotected_indole Deprotected Indole precipitation->deprotected_indole

Caption: General experimental workflow for the N-tosylation and subsequent N-detosylation of indoles.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Yield in Tosylation Reaction check_reagents Check Reagent Purity (TsCl, Solvents, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions side_reactions Investigate for Side Reactions start->side_reactions purify_tscl Recrystallize TsCl check_reagents->purify_tscl dry_solvents Use Anhydrous Solvents check_reagents->dry_solvents fresh_base Use Fresh/Pure Base check_reagents->fresh_base optimize_temp Optimize Temperature (Heat or Cool) check_conditions->optimize_temp optimize_base Screen Different Bases/ Solvents check_conditions->optimize_base increase_time Increase Reaction Time check_conditions->increase_time analyze_byproducts Analyze Byproducts (NMR, MS) side_reactions->analyze_byproducts adjust_stoichiometry Adjust Stoichiometry of Reagents side_reactions->adjust_stoichiometry solution Improved Yield purify_tscl->solution dry_solvents->solution fresh_base->solution optimize_temp->solution optimize_base->solution increase_time->solution analyze_byproducts->solution adjust_stoichiometry->solution

References

stability and degradation pathways of N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential issues researchers might encounter during the handling, storage, and use of N-Methyl-1-tosyl-1H-indol-4-amine in experimental settings.

Compound Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is advisable to store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in solution, it should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: I've noticed a change in the color of my solid compound over time. What could be the cause?

A2: Color change can be an indication of degradation, possibly due to oxidation or photodegradation. The indole nucleus and the N-methylamino group are susceptible to oxidation.[1][2] Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. To confirm degradation, we recommend analytical testing such as HPLC or TLC to check for the presence of impurities.

Stability in Solution

Q3: My compound, dissolved in methanol, shows a new spot on the TLC plate after a few days at room temperature. What is the likely degradation product?

A3: The N-tosyl group on the indole nitrogen can be susceptible to cleavage under certain conditions, including the presence of nucleophiles like methanol, especially with changes in pH or temperature. This could lead to the formation of N-Methyl-1H-indol-4-amine.[3][4] Additionally, esterification of the liberated p-toluenesulfonic acid with methanol can produce methyl p-toluenesulfonate as a byproduct.[4] It is advisable to prepare solutions fresh or store them at low temperatures for short periods.

Q4: I am using an aqueous buffer for my experiment. What is the expected stability of this compound at different pH values?

A4: The stability of your compound in aqueous buffers will be pH-dependent.

  • Acidic conditions (e.g., pH < 4): The N-tosyl group is generally stable to acidic conditions. However, the exocyclic amine at the 4-position will be protonated.

  • Neutral conditions (pH ~7): The compound is expected to be relatively stable, but slow hydrolysis of the N-tosyl group cannot be ruled out over extended periods.

  • Basic conditions (e.g., pH > 9): The N-tosyl group is known to be labile under basic conditions, leading to its removal.[3][4] The rate of this degradation will increase with increasing pH and temperature.

We recommend performing a pH stability profile as part of your experimental work.

Experimental Troubleshooting

Q5: I am performing a reaction and I suspect my starting material, this compound, is degrading. How can I confirm this?

A5: You can monitor the stability of your starting material by taking a small aliquot of your reaction mixture at the beginning of your experiment (time zero) and at various time points thereafter. Analyze these aliquots by HPLC or LC-MS. A decrease in the peak area of your starting material and the appearance of new peaks would indicate degradation.

Q6: My HPLC chromatogram shows multiple unexpected peaks. What could be the source of these impurities?

A6: Unexpected peaks in your HPLC chromatogram could arise from several sources:

  • Degradation of your compound: As discussed, this compound can degrade via several pathways.

  • Solvent impurities or reactivity: Ensure you are using high-purity solvents. Some solvents can contain impurities or degrade over time, which might react with your compound.

  • Contamination: Your glassware, vials, or other experimental equipment might be contaminated.

  • Column degradation: The HPLC column itself can degrade, especially when using aggressive mobile phases.[5][6]

A systematic troubleshooting approach, as outlined in many HPLC guides, should be followed to identify the source of the issue.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated:

  • Hydrolysis of the N-Tosyl Group: This is a likely degradation pathway, particularly under basic conditions, to yield N-Methyl-1H-indol-4-amine and p-toluenesulfonic acid.[3][4]

  • Oxidation of the N-Methyl Group: The N-methyl group can be oxidized to an N-formyl derivative or undergo N-dealkylation to yield 1-tosyl-1H-indol-4-amine.[2][7]

  • Oxidation of the Indole Ring: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various hydroxylated and ring-opened products.[8][9]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring system.

The following diagram illustrates these potential degradation pathways:

G Potential Degradation Pathways of this compound A This compound B N-Methyl-1H-indol-4-amine A->B Hydrolysis (e.g., basic conditions) C 1-Tosyl-1H-indol-4-amine A->C N-Dealkylation (Oxidative) D Oxidized Indole Ring Products A->D Ring Oxidation / Photodegradation E N-Formyl-1-tosyl-1H-indol-4-amine A->E N-Methyl Oxidation

Caption: Potential degradation routes for this compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[11][12]

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

General Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours). Also, heat the stock solution under reflux.

    • Photodegradation: Expose the stock solution and the solid compound to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a developed and validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Identify and characterize the major degradation products if necessary.

Workflow for Forced Degradation Study:

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep_stock Prepare Stock Solution of Compound acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal Stress photo Photostability sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc data_analysis Data Analysis & Degradation Calculation hplc->data_analysis pathway Identify Degradation Products & Pathways data_analysis->pathway

Caption: A typical workflow for conducting forced degradation studies.

Quantitative Data Summary

As no specific experimental data for this compound is available, a template for summarizing forced degradation data is provided below. This table should be populated with your experimental findings.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HCl2460e.g., < 5%e.g., 1
Base Hydrolysis 0.1 M NaOH8RTe.g., 15%e.g., 2
Oxidation 3% H₂O₂24RTe.g., 10%e.g., 3
Thermal (Solid) Dry Heat4880e.g., < 2%e.g., 0
Thermal (Solution) Reflux12Solvent BPe.g., 8%e.g., 2
Photolytic (Solid) ICH Q1B--e.g., 3%e.g., 1
Photolytic (Solution) ICH Q1B--e.g., 9%e.g., 2

Note: The values in the table are hypothetical examples and should be replaced with actual experimental data.

References

Technical Support Center: Synthesis of N-Tosylated Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the synthesis of N-tosylated indoles.

Frequently Asked Questions (FAQs)

Q1: Why is my N-tosylation of indole incomplete?

A1: Incomplete reactions are a common issue and can be attributed to several factors:

  • Insufficiently strong base: The acidity of the indole N-H is relatively low (pKa ≈ 17 in DMSO), requiring a sufficiently strong base to achieve complete deprotonation. If using weaker bases like triethylamine or pyridine, the equilibrium may not fully favor the indolide anion.

  • Poor quality reagents: Sodium hydride (NaH) is a common base used, but it can be deactivated by moisture. Ensure your NaH is fresh and handled under anhydrous conditions. Similarly, tosyl chloride (TsCl) can degrade over time.

  • Steric hindrance: Bulky substituents on the indole ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the tosylating agent.

  • Low reaction temperature: While some protocols are performed at room temperature, stubborn substrates may require gentle heating to proceed to completion.

Q2: I am observing a significant amount of C3-tosylated byproduct. How can I improve N-selectivity?

A2: The C3 position of indole is also nucleophilic and can compete with the nitrogen for the tosyl group, leading to a mixture of N1- and C3-tosylated products. To enhance N-selectivity:

  • Choice of base and solvent: Using a strong base like sodium hydride in a polar apertić solvent such as DMF or THF typically favors N-deprotonation and subsequent N-tosylation. The resulting sodium indolide is less likely to undergo C3-acylation compared to reactions under less basic or acidic conditions.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with an inorganic base (e.g., KOH or K2CO3) in a biphasic system can enhance N-selectivity by facilitating the reaction at the interface.[1]

Q3: The tosyl group in my starting material unexpectedly transferred to a hydroxyl group elsewhere in the molecule. Why did this happen and how can I prevent it?

A3: This is a known side reaction, particularly when unprotected alcohols are present in the substrate.[2] The tosyl group can migrate from the indole nitrogen to a more nucleophilic alcohol. To prevent this:

  • Protecting groups: Protect any alcohol functionalities in your starting material before proceeding with the N-tosylation of the indole. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Reaction conditions: Carefully control the reaction conditions, as prolonged reaction times or excess reagents can sometimes promote such side reactions.

Q4: What is the best method for removing the N-tosyl protecting group? I am getting low yields with standard methods.

A4: The N-tosyl group is known for its stability, and its removal can be challenging, often requiring harsh conditions that may not be compatible with other functional groups in the molecule.[3] Common methods like hydrolysis with strong base (NaOH or KOH) at high temperatures can lead to low yields and byproduct formation.[3] Milder and more efficient alternatives include:

  • Cesium Carbonate in THF/Methanol: This method has proven effective for the deprotection of a wide range of N-tosylated indoles, often proceeding at room temperature or with gentle heating.[3][4]

  • Thioglycolate: The dilithium salt of thioglycolic acid in DMF provides a mild and efficient means of N-detosylation at ambient temperature.[1]

  • Magnesium in Methanol: This reductive cleavage method is another effective way to remove the tosyl group.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of N-Tosyl Indole 1. Inactive sodium hydride (base).2. Degradation of tosyl chloride.3. Insufficient reaction time or temperature.4. Steric hindrance on the indole ring.1. Use a fresh batch of NaH dispersion; wash with hexane to remove mineral oil before use.2. Use freshly purchased or purified tosyl chloride.3. Monitor the reaction by TLC. If it stalls, consider gentle heating (e.g., to 40-60 °C).4. For sterically hindered indoles, consider using a less bulky sulfonating agent if possible, or be prepared for longer reaction times and potentially lower yields.
Mixture of N1 and C3-Tosylated Products 1. Reaction conditions favoring C3-acylation (e.g., weaker base, non-polar solvent).2. The electronic properties of substituents on the indole may influence regioselectivity.1. Switch to a stronger base system like NaH in DMF or THF to favor N-deprotonation.2. Consider using a phase-transfer catalysis (PTC) protocol with a base like KOH.
Formation of Unidentified Byproducts 1. Reaction with solvent (e.g., DMF can react with NaH).2. Degradation of starting material or product under the reaction conditions.3. Presence of water leading to hydrolysis of TsCl.1. If using NaH in DMF, consider THF as an alternative solvent.2. Run the reaction at a lower temperature and monitor carefully by TLC to minimize degradation.3. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
Difficulty in Purifying the N-Tosyl Indole 1. Co-elution of starting material or byproducts during column chromatography.2. Product is an oil and difficult to handle.1. If column chromatography is challenging, attempt purification by recrystallization. A mixture of hexane and ethyl acetate is often a good starting point.2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Low Yield During N-Tosyl Deprotection 1. Use of harsh conditions (e.g., strong NaOH at reflux) causing degradation.2. Electron-donating groups on the indole ring can slow down the deprotection.[3]1. Switch to a milder deprotection method such as cesium carbonate in THF/methanol or thioglycolate in DMF.2. For substrates with electron-donating groups, longer reaction times or gentle heating may be necessary even with milder reagents.

Quantitative Data Summary

Table 1: Comparison of Bases for Deprotection of N-Tosyl-5-bromoindole

EntryBaseSolventTime (h)Conversion (%)
1Li2CO3THF/MeOH240
2Na2CO3THF/MeOH240
3K2CO3THF/MeOH2420
4Cs2CO3THF/MeOH18100

Data adapted from Bajwa, J. S., et al. (2006).[3]

Table 2: Effect of Substituents on Cesium Carbonate Mediated N-Detosylation

SubstrateSubstituentConditionsTimeYield (%)
N-Tosyl-5-methoxyindole5-OCH3 (EDG)Reflux2.5 h~95%
N-Tosyl-5-bromoindole5-Br (EWG)22 °C15 hQuantitative
N-Tosyl-5-nitroindole5-NO2 (EWG)0-5 °C0.5 h90.4%

Data adapted from Bajwa, J. S., et al. (2006).[3]

Experimental Protocols

Protocol 1: General Procedure for N-Tosylation of Indole using Sodium Hydride
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF or THF (approximately 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Addition of TsCl: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DMF or THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC (Thin Layer Chromatography).

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Troubleshooting Deprotection - Cesium Carbonate Method
  • Dissolution: Dissolve the N-tosylated indole (1.0 eq) in a mixture of THF and methanol (typically a 2:1 ratio) at room temperature.[3]

  • Addition of Base: Add cesium carbonate (Cs2CO3, 3.0 eq) to the solution.[3]

  • Reaction: Stir the resulting mixture at room temperature. For less reactive substrates, gentle heating (reflux) may be required. Monitor the reaction progress by TLC or HPLC.[3]

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.[3]

  • Isolation: To the residue, add water and stir for 10 minutes. Filter the resulting solid, wash with water, and dry under vacuum to obtain the deprotected indole.[3]

  • Purification: If necessary, the crude product can be further purified by recrystallization (e.g., from n-heptane).[3]

Visualizations

experimental_workflow cluster_synthesis N-Tosylation Synthesis start Indole + Anhydrous Solvent deprotonation Add NaH at 0°C, then warm to RT start->deprotonation 1 addition Add TsCl solution at 0°C deprotonation->addition 2 reaction Stir overnight at RT addition->reaction 3 workup Quench with H2O, Extract reaction->workup 4 purification Column Chromatography or Recrystallization workup->purification 5 product N-Tosyl Indole purification->product 6

Caption: Standard workflow for the N-tosylation of indole.

troubleshooting_workflow start {Problem | Incomplete Reaction or Low Yield} cause1 Cause Inactive Base (NaH) start->cause1 cause2 Cause Poor Regioselectivity (C3-Tosylation) start->cause2 cause3 Cause Difficult Deprotection start->cause3 solution1 Solution Use fresh NaH, wash with hexane cause1->solution1 solution2 Solution Use NaH in DMF or PTC conditions cause2->solution2 solution3 Solution Use Cs2CO3/THF-MeOH or Thioglycolate cause3->solution3

Caption: Logical troubleshooting guide for common synthesis issues.

References

Technical Support Center: Scaling Up N-Methyl-1-tosyl-1H-indol-4-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of N-Methyl-1-tosyl-1H-indol-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during production.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.

Question: My tosylation of 4-aminoindole is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the tosylation of 4-aminoindole can stem from several factors. Firstly, the presence of moisture can hydrolyze the tosyl chloride, reducing its availability for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Secondly, the choice of base and reaction temperature is crucial. Stronger bases like sodium hydride (NaH) are often more effective than milder bases like triethylamine (TEA) for deprotonating the indole nitrogen. However, the 4-amino group can also be deprotonated, leading to potential side reactions. A common issue is the formation of a cloudy precipitate, which could indicate the presence of unwanted salts or byproducts.[1] Consider a stepwise approach where the indole nitrogen is selectively tosylated under carefully controlled conditions. If the reaction is sluggish, gentle heating might improve the rate, but be cautious as higher temperatures can lead to product degradation.[2]

Question: I am observing the formation of multiple products during the N-methylation step. How can I improve the selectivity for the desired this compound?

Answer: The formation of multiple products during N-methylation is a common challenge. The primary cause is often over-methylation, leading to the formation of a quaternary ammonium salt at the 4-amino position. To mitigate this, use a stoichiometric amount of the methylating agent. Another potential issue is the methylation of the indole nitrogen if the tosyl protecting group is not fully installed or is labile under the reaction conditions.

Consider using less reactive but more selective methylating agents. While traditional reagents like methyl iodide are potent, they can be aggressive.[3] Greener alternatives like dimethyl carbonate (DMC) have been shown to be effective for N-methylation of indoles and can offer better control.[3][4] The choice of base and solvent system is also critical for controlling reactivity.

Question: What are the best practices for purifying this compound at a larger scale?

Answer: While flash column chromatography is a standard purification method at the lab scale, it can be a bottleneck during scale-up.[5] For larger quantities, consider crystallization as a more efficient and scalable purification technique. You may need to screen various solvent systems to find one that provides good solubility for the crude product at elevated temperatures and poor solubility at room temperature or below, allowing for selective precipitation of the pure compound. Recrystallization from a suitable solvent like petroleum ether has been reported for similar compounds.[5] If chromatography is unavoidable, explore techniques like medium pressure liquid chromatography (MPLC) which can handle larger sample loads.

Question: Are there any safety concerns I should be aware of when handling the reagents for this synthesis?

Answer: Yes, several safety precautions are necessary. Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][6] Tosyl chloride is a corrosive solid and an irritant. Bases like sodium hydride are highly flammable and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of this compound. Please note that these are illustrative values and may require optimization for your specific setup and scale.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Tosylation of 4-Aminoindole 4-Aminoindole, TsCl, NaHAnhydrous THF0 to RT2-475-85
N-Methylation 1-Tosyl-1H-indol-4-amine, CH₃I, K₂CO₃DMFRT12-1860-70
Alternative N-Methylation 1-Tosyl-1H-indol-4-amine, DMC, DBUDichloromethaneReflux24-4870-80

Detailed Experimental Protocol

This protocol outlines a potential synthetic route for this compound, starting from 4-aminoindole.

Step 1: Synthesis of 1-Tosyl-1H-indol-4-amine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-aminoindole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield 1-Tosyl-1H-indol-4-amine.

Step 2: Synthesis of this compound

  • To a solution of 1-Tosyl-1H-indol-4-amine (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0 eq.) and methyl iodide (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start: 4-Aminoindole tosylation Step 1: Tosylation (TsCl, NaH, THF) start->tosylation workup1 Aqueous Workup & Extraction tosylation->workup1 purification1 Purification 1 (Chromatography/Crystallization) workup1->purification1 intermediate Intermediate: 1-Tosyl-1H-indol-4-amine purification1->intermediate methylation Step 2: N-Methylation (CH3I, K2CO3, DMF) intermediate->methylation workup2 Aqueous Workup & Extraction methylation->workup2 purification2 Purification 2 (Chromatography) workup2->purification2 product Final Product: This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Yes multiple_products Multiple Products Observed? start->multiple_products No check_base Evaluate Base Strength & Stoichiometry check_reagents->check_base solution1 Use Fresh Reagents & Dry Solvents check_reagents->solution1 check_temp Optimize Reaction Temperature check_base->check_temp solution2 Consider Stronger Base (e.g., NaH) & Adjust Equivalents check_base->solution2 solution3 Gentle Heating or Extended Reaction Time check_temp->solution3 over_methylation Over-methylation (Quaternary Salt)? multiple_products->over_methylation Yes side_reaction Side Reaction at Another Position? multiple_products->side_reaction Potentially solution4 Reduce Equivalents of Methylating Agent over_methylation->solution4 solution5 Ensure Complete Tosylation Before Methylation side_reaction->solution5

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: N-Methyl-1-tosyl-1H-indol-4-amine NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the NMR spectra of N-Methyl-1-tosyl-1H-indol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My baseline is rolling or distorted. How can I fix this?

A rolling or distorted baseline in your NMR spectrum is a common artifact that can obscure weak signals and affect integration accuracy.[1] This is often caused by issues in the initial free induction decay (FID) signal.

Troubleshooting Steps:

  • Check Pulse Width: An incorrect pulse width, especially for concentrated samples, can lead to a distorted FID. If you suspect your sample is too concentrated, try reducing the pulse width (e.g., to 1 µs) and re-acquiring the spectrum.[1]

  • Adjust Acquisition Parameters: The issue might stem from the acquisition time being too short, causing a truncation of the FID. This can lead to "sinc wiggles" or baseline roll.[1] Try increasing the acquisition time.

  • Data Processing: Most NMR software has functions for baseline correction. Applying a baseline correction algorithm (e.g., polynomial fitting) after Fourier transformation can often flatten the baseline. Be cautious not to over-correct, which can distort peak shapes.

  • Sample Preparation: The presence of solid, undissolved material can contribute to broad background signals that manifest as a rolling baseline.[1] Ensure your sample is fully dissolved before acquisition. Filtering the sample can help remove particulate matter.[2]

Q2: I'm seeing broad or asymmetric peaks in my spectrum. What could be the cause?

Peak broadening or asymmetry can arise from several factors, ranging from sample properties to instrument settings.[3]

Troubleshooting Steps:

  • Shimming: Poor magnetic field homogeneity is a primary cause of broad and asymmetric peaks.[1][3] Carefully shim the spectrometer before acquiring your spectrum. Misadjusted Z1 and Z2 shims are common culprits for asymmetrically broadened peaks.[1]

  • Sample Concentration: Overly concentrated samples can lead to broadened signals due to increased viscosity or intermolecular interactions.[2][3] Diluting your sample may improve peak shape.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., from residual catalysts) can cause significant line broadening.[2] Consider passing your sample through a small plug of silica gel or celite to remove these impurities.

  • Chemical Exchange: The amine proton (N-H) in your molecule can undergo chemical exchange, which often results in a broad signal. To confirm if a broad peak is from the amine proton, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The amine proton signal should disappear or significantly decrease in intensity due to H-D exchange.[3]

Q3: I have unexpected sharp singlets in my spectrum. What are they?

Unexpected sharp singlets are often due to residual solvents in your sample or NMR tube.

Troubleshooting Steps:

  • Identify Common Solvents: Compare the chemical shifts of the unknown singlets to a table of common NMR solvent impurities. For example, residual acetone often appears as a singlet around 2.17 ppm in CDCl₃, and residual grease can show up as a singlet around 0.86 ppm.

  • Properly Dry Glassware: Ensure your NMR tube and any glassware used for sample preparation are thoroughly dried to remove traces of cleaning solvents like acetone.[3]

  • Use High-Purity Solvents: Use high-purity deuterated solvents to minimize solvent-related impurity peaks.

Q4: The integration of my aromatic region doesn't match the expected number of protons. Why?

Inaccurate integration, especially in the aromatic region, can be misleading.

Troubleshooting Steps:

  • Check for Overlapping Peaks: The aromatic protons of the indole and tosyl groups in this compound resonate in a similar region (approximately 6.5-8.5 ppm). It's possible that some of these signals are overlapping. Higher field NMR instruments can provide better resolution.

  • Baseline Correction: A non-flat baseline will lead to incorrect integration. Ensure the baseline is properly corrected before integrating.

  • Relaxation Delay (d1): A recycle delay that is too short can lead to inaccurate integration, particularly for protons with long relaxation times (like some aromatic protons).[1] Increase the relaxation delay (d1) to at least 5 times the longest T1 of your protons of interest.

Expected Chemical Shifts for this compound

The following table summarizes the expected ¹H NMR chemical shift ranges for the different protons in this compound, based on typical values for similar structural motifs. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Proton Group Expected Chemical Shift (ppm) Multiplicity Notes
Tosyl-CH₃2.3 - 2.5SingletA characteristic sharp singlet for the methyl group on the tosyl moiety.
N-CH₃2.8 - 3.2SingletThe N-methyl group is deshielded by the adjacent nitrogen atom.
Amine-NHVariable (broad)Broad SingletThe chemical shift is highly dependent on concentration and solvent. Can be confirmed by D₂O exchange.
Indole Protons6.5 - 7.8MultipletsThe protons on the indole ring will appear in the aromatic region, with their exact shifts and coupling patterns depending on the substitution.
Tosyl Aromatic Protons7.2 - 7.9Doublets (AA'BB' system)The four protons on the tosyl group's benzene ring typically appear as two doublets.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2]

  • Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity.

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can aid dissolution.[2]

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[2]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube.[2]

  • Cap and Label: Cap the NMR tube and label it clearly.

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_sample Sample Preparation Issues cluster_instrument Instrumental Issues cluster_processing Data Processing Issues Concentration Incorrect Concentration Purity Paramagnetic Impurities Solubility Incomplete Dissolution Shimming Poor Shimming Pulse Incorrect Pulse Width Baseline Baseline Correction Phasing Phasing Errors Artifact Observed Artifact BroadPeaks Broad/Asymmetric Peaks Artifact->BroadPeaks e.g. RollingBaseline Rolling Baseline Artifact->RollingBaseline e.g. SpuriousSignals Spurious Signals Artifact->SpuriousSignals e.g. BroadPeaks->Concentration BroadPeaks->Purity BroadPeaks->Shimming RollingBaseline->Solubility RollingBaseline->Pulse RollingBaseline->Baseline SpuriousSignals->Purity D2O_Exchange_Workflow Start Broad Peak Observed AddD2O Add a drop of D₂O to the NMR sample Start->AddD2O Shake Shake the NMR tube vigorously AddD2O->Shake Acquire Re-acquire the ¹H NMR spectrum Shake->Acquire Analyze Does the broad peak disappear or diminish? Acquire->Analyze Conclusion_NH The broad peak is likely the N-H proton. Analyze->Conclusion_NH Yes Conclusion_Other The broad peak has another cause (e.g., poor shimming, impurity). Analyze->Conclusion_Other No

References

methods for the deprotection or removal of the tosyl group from the indole nitrogen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of the tosyl group from an indole nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a tosyl group from an indole nitrogen?

The most prevalent methods for N-detosylation of indoles can be broadly categorized into basic hydrolysis, reductive cleavage, and nucleophilic displacement. Common reagents include potassium hydroxide (KOH), cesium carbonate (Cs₂CO₃), magnesium in methanol, and sodium naphthalenide.[1][2] The choice of method often depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions (e.g., mildness, scalability).

Q2: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete reaction:

  • Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 and C7 positions, can impede the approach of the reagent.

  • Electron-Donating Groups: Electron-donating groups on the indole ring can decrease the acidity of the N-H proton, making the tosyl group a poorer leaving group.[1]

  • Insufficient Reagent: The stoichiometry of the deprotecting agent may be inadequate. It is often necessary to use a significant excess of the reagent.

  • Low Temperature: Many deprotection reactions require elevated temperatures to proceed at a reasonable rate.

  • Poor Solubility: The N-tosyl indole may have limited solubility in the chosen solvent system, reducing the effective concentration.[1]

Q3: I am observing significant byproduct formation. What are the common side reactions?

A common side reaction, particularly when using alcoholic solvents like methanol with a base, is the N-alkylation (e.g., N-methylation) of the resulting indole product.[3] This occurs because the deprotonated indole is a good nucleophile and can react with alkyl tosylates formed in situ. Using non-alcoholic solvents or phase-transfer catalysis can mitigate this issue.[2][4] With certain substrates, especially those bearing electron-withdrawing groups, other side reactions like hydrolysis of sensitive functional groups or Michael additions might be observed.[1]

Q4: How do substituents on the indole ring affect the deprotection reaction?

Electron-withdrawing groups (e.g., bromo, nitro, ester) on the indole ring generally facilitate the deprotection by increasing the acidity of the indole N-H and making the indolyl anion a better leaving group.[1] Conversely, electron-donating groups (e.g., methoxy, alkyl) can slow down the reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material.

  • The reaction does not proceed to completion even after extended reaction times.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient reagent Increase the molar equivalents of the deprotecting agent. For basic hydrolysis, using 3 or more equivalents of base is common.[1]
Low reaction temperature Increase the temperature. Some reactions may require refluxing for an extended period.[1]
Poor reagent activity Ensure the reagent is fresh and has not degraded. For example, sodium naphthalenide is sensitive to air and moisture.
Inappropriate solvent If solubility is an issue, consider a co-solvent system (e.g., THF/MeOH) or a different solvent altogether.[1] For instance, some N-tosyl indoles are more soluble in THF than in methanol alone.
Steric hindrance or unfavorable electronics Switch to a more powerful deprotection method. If a mild base is ineffective, a reductive method like Mg/MeOH might be necessary.

Issue 2: Formation of N-Alkylated Byproduct

Symptoms:

  • Mass spectrometry indicates the presence of a product with a mass corresponding to the indole plus an alkyl group (e.g., methyl, ethyl).

  • NMR spectroscopy shows signals for an N-alkyl group.

Possible Causes & Solutions:

CauseRecommended Action
Use of alcoholic solvent with base The reaction of the tosylate byproduct with the alcohol solvent generates an alkylating agent. Replace the alcoholic solvent with a non-alcoholic one like THF, dioxane, or DMF.[2]
Reaction of deprotected indole with tosylate byproduct Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) with KOH in a biphasic system (e.g., THF/water). This can minimize the formation of toxic alkyl p-toluenesulfonates.[4]

Comparison of Common Deprotection Methods

MethodReagentsTypical SolventsTemperature (°C)Reaction Time (h)AdvantagesDisadvantages
Basic Hydrolysis (KOH) KOH, Phase-Transfer CatalystTHF, Water25 - 651 - 24Green, avoids toxic alkyl tosylates.[2][4]Can be slow for electron-rich indoles.
Basic Hydrolysis (Cs₂CO₃) Cs₂CO₃THF, MeOH0 - 650.5 - 48Very mild and efficient for a wide range of indoles.[1]Can lead to N-methylation in methanol; Cs₂CO₃ is more expensive.[3]
Reductive Cleavage Mg, MeOHMethanolReflux2 - 8Effective for substrates resistant to basic hydrolysis.Requires anhydrous conditions; not compatible with reducible functional groups.
Nucleophilic Displacement Dilithium salt of thioglycolic acidDMFAmbient1 - 5Very efficient and convenient at room temperature.[2]Requires preparation of the reagent; thiols have a strong odor.

Detailed Experimental Protocols

Method 1: Deprotection using Cesium Carbonate in THF/Methanol

This method is particularly effective for a broad range of substituted indoles.[1]

Materials:

  • N-tosyl indole

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the N-tosyl indole (1.0 mmol) in a mixture of THF (10 mL) and MeOH (5 mL) at ambient temperature in a round-bottom flask equipped with a magnetic stir bar.

  • To this clear solution, add cesium carbonate (3.0 mmol, 3.0 equivalents).

  • Stir the resulting mixture at ambient temperature. For less reactive substrates (e.g., with electron-donating groups), the reaction mixture may be heated to reflux (approx. 65°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • To the residue, add water (15 mL) and stir for 10 minutes.

  • Collect the solid product by filtration, wash with water (10 mL), and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Method 2: Deprotection using Potassium Hydroxide with Phase-Transfer Catalysis

This "green" method avoids the use of alcoholic solvents, thereby preventing the formation of N-alkylated byproducts.[4]

Materials:

  • N-tosyl indole

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst (PTC)

  • Tetrahydrofuran (THF)

  • Water

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve the N-tosyl indole (1.0 mmol) in THF (10 mL).

  • Add a solution of KOH (5.0 mmol, 5.0 equivalents) in water (2 mL).

  • Add the phase-transfer catalyst, TBAB (0.1 mmol, 0.1 equivalents).

  • Stir the biphasic mixture vigorously at room temperature or heat to a gentle reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

Validation & Comparative

Reactivity Face-Off: N-Methyl-1-tosyl-1H-indol-4-amine vs. Unprotected 4-amino-N-methylindole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The choice of protecting groups and the inherent reactivity of substituted indoles are critical considerations in the design of synthetic routes. This guide provides an in-depth comparison of the reactivity of two key indole intermediates: N-Methyl-1-tosyl-1H-indol-4-amine and its unprotected counterpart, 4-amino-N-methylindole. This analysis is supported by established principles of organic chemistry and illustrative experimental protocols to inform synthetic planning.

Executive Summary

The primary difference in reactivity between this compound and 4-amino-N-methylindole stems from the electronic nature of the substituents on the indole ring. The strongly electron-withdrawing N-tosyl group in the former significantly deactivates the indole system towards electrophilic attack, while the electron-donating amino group in the latter activates the ring, making it more susceptible to electrophilic substitution. This fundamental difference dictates the choice of reaction conditions and the types of transformations that can be successfully employed for each molecule.

Reactivity Comparison: A Tale of Two Indoles

The reactivity of the indole ring is governed by the electron density of the pyrrole moiety. The substituents at the N1 and C4 positions profoundly influence this electron density.

  • This compound: The tosyl group is a powerful electron-withdrawing group. By pulling electron density away from the indole nitrogen, it significantly reduces the overall electron density of the ring system. This deactivation makes the indole less nucleophilic and therefore less reactive towards electrophiles. However, the tosyl group can also serve as a useful protecting group and a directing group in certain reactions.[1][2]

  • 4-amino-N-methylindole: In contrast, the amino group at the C4 position is a strong electron-donating group.[3] It increases the electron density of the benzene portion of the indole ring through resonance, thereby activating it towards electrophilic aromatic substitution. The N-methyl group on the indole nitrogen is a weak electron-donating group, further contributing to the overall electron-rich nature of the molecule.

The following diagram illustrates the opposing electronic effects of the N-tosyl and C4-amino groups on the indole nucleus.

G Electronic Effects on the Indole Ring cluster_0 This compound cluster_1 4-amino-N-methylindole a Indole Ring (Deactivated) b N-Tosyl Group (Strongly Electron-Withdrawing) b->a Decreases Nucleophilicity c 4-Amino Group (Electron-Donating) c->a Increases Nucleophilicity (Effect diminished by N-Tosyl) d Indole Ring (Activated) e 4-Amino Group (Strongly Electron-Donating) e->d Increases Nucleophilicity f N-Methyl Group (Weakly Electron-Donating) f->d Slightly Increases Nucleophilicity

Figure 1. Comparison of electronic effects.

Quantitative Reactivity Data (Illustrative)

Direct comparative quantitative data for the same reaction on both this compound and 4-amino-N-methylindole is scarce in the literature. However, we can extrapolate expected outcomes based on studies of similarly substituted indoles. The following table summarizes the anticipated reactivity in common synthetic transformations.

Reaction TypeThis compoundUnprotected 4-amino-N-methylindoleRationale
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Requires harsh conditions; substitution likely directed by the amino group, but overall reactivity is low.[4]Reacts readily under mild conditions; substitution is directed by the strongly activating amino group.[3]The N-tosyl group deactivates the ring, making electrophilic attack difficult. The unprotected amino group strongly activates the ring.
Acylation of the 4-Amino Group Possible under standard conditions. The indole nitrogen is protected.Can be chemoselective for the more nucleophilic 4-amino group over the indole nitrogen under controlled conditions.[5]The primary amine is generally more nucleophilic than the indole nitrogen.
N-Alkylation of the Indole Nitrogen Not applicable (already tosylated).Can be achieved with alkyl halides in the presence of a base.[6][7]The indole nitrogen of the unprotected amine is available for alkylation.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Can participate in cross-coupling reactions at other positions if a suitable leaving group is present. The N-tosyl group is generally stable to these conditions.[8]The free amino group can potentially interfere with the catalyst, requiring protection or specific catalytic systems.[9]The N-tosyl group is a robust protecting group in many cross-coupling reactions. The free amine can coordinate to the metal catalyst.

Experimental Protocols

The following are representative experimental protocols for reactions involving N-tosylated indoles and unprotected aminoindoles, illustrating the different conditions required.

Protocol 1: Acylation of an Unprotected Aminoindole (Illustrative)

This protocol describes a general procedure for the N-acylation of an aminoindole, which would be applicable to 4-amino-N-methylindole.

Reaction: Acetylation of 4-aminoindole derivative.

Procedure:

  • To a solution of the 4-aminoindole derivative (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or pyridine (1.2 equiv).

  • The mixture is cooled to 0 °C, and acetic anhydride or acetyl chloride (1.1 equiv) is added dropwise.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acetylated product.[10]

Protocol 2: Cross-Coupling of an N-Tosyl Bromoindole (Illustrative)

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction with an N-tosyl bromoindole, which demonstrates the utility of the N-tosyl group as a stable protecting group.

Reaction: Suzuki-Miyaura coupling of an N-tosyl-bromoindole with a boronic acid.

Procedure:

  • To a reaction vessel is added the N-tosyl-bromoindole (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate or cesium carbonate (2.0 equiv).

  • A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

  • The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the coupled product.[8]

Logical Workflow for Synthetic Strategy

The choice between using this compound and 4-amino-N-methylindole depends on the desired synthetic outcome. The following diagram outlines a logical workflow for making this decision.

G cluster_protected cluster_unprotected start Desired Transformation? q1 Electrophilic substitution on the indole ring? start->q1 q2 Functionalization of the 4-amino group? start->q2 q3 Reaction requiring a protected indole nitrogen? start->q3 a1 Use 4-amino-N-methylindole q1->a1 Yes b1 Use this compound q1->b1 No (or if ring deactivation is desired) c1 Both substrates can be used, but chemoselectivity might be an issue with the unprotected version. q2->c1 q3->a1 No q3->b1 Yes a2 Consider protecting the amino group if side reactions are a concern. a1->a2 b2 The N-tosyl group protects the indole nitrogen and deactivates the ring. b1->b2

Figure 2. Decision workflow for selecting the appropriate indole derivative.

Conclusion

The reactivity of this compound and 4-amino-N-methylindole are diametrically opposed due to the electronic influence of the N-tosyl and 4-amino groups, respectively. The N-tosylated compound is significantly less reactive towards electrophiles, making it a suitable substrate for reactions where the indole ring's nucleophilicity needs to be attenuated or when the indole nitrogen requires protection. Conversely, the unprotected 4-amino-N-methylindole is highly activated towards electrophilic aromatic substitution, allowing for facile functionalization of the indole core under mild conditions. A thorough understanding of these reactivity differences is essential for the strategic design and successful execution of synthetic routes targeting complex indole-based molecules. Researchers should carefully consider the desired transformation to select the appropriate starting material, thereby optimizing reaction outcomes and minimizing unwanted side reactions.

References

Comparative Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of N-Methyl-1-tosyl-1H-indol-4-amine and its positional isomers. While the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, specific data on the N-methyl and N-tosyl substituted aminopyridine series requested is scarce, preventing a direct, data-driven comparison of their biological profiles.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the indole ring, including the position of the amino group and the nature of the substituents on the indole nitrogen and the amino group, plays a crucial role in determining the compound's pharmacological effects.

For instance, substitutions at the 3-position of the indole ring have been explored for various therapeutic applications. Studies on N-substituted indole-3-yl derivatives have shown potential anti-inflammatory, analgesic, and anticonvulsant activities. Furthermore, N-tosyl-indole derivatives have been investigated as tyrosinase inhibitors, with the tosyl group at the N-1 position significantly enhancing the inhibitory potential compared to unsubstituted indole thiosemicarbazones.

Similarly, modifications at other positions of the indole ring have led to the discovery of potent biological agents. For example, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives have been identified as potent and selective 5-HT1D agonists. This highlights the importance of the substitution pattern on the indole nucleus in directing the biological activity towards specific molecular targets.

Despite the extensive research on indole derivatives, a direct comparison of the biological activity of this compound with its corresponding 2-, 3-, 5-, 6-, and 7-amino isomers is not available in the current body of scientific literature. To provide the requested detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, dedicated preclinical studies would be required. Such studies would need to involve the synthesis of each isomer and their systematic evaluation in a panel of relevant biological assays.

Future Directions:

To elucidate the structure-activity relationship (SAR) and compare the biological profiles of N-Methyl-1-tosyl-1H-indol-amine isomers, the following experimental workflow is proposed:

G cluster_0 Synthesis cluster_1 Biological Screening cluster_2 In-depth Evaluation cluster_3 Comparative Analysis Synthesis Synthesis of N-Methyl-1-tosyl-1H-indol-amine Isomers (2-, 3-, 4-, 5-, 6-, 7-amino) Screening Initial High-Throughput Screening (e.g., cell viability, receptor binding) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 determination) Hit_ID->Dose_Response Target_Validation Target Identification and Validation Dose_Response->Target_Validation Mechanism_Action Mechanism of Action Studies Target_Validation->Mechanism_Action SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Action->SAR_Analysis Data_Comparison Comparative Data Analysis and Reporting SAR_Analysis->Data_Comparison

Caption: Proposed workflow for the comparative biological evaluation of N-Methyl-1-tosyl-1H-indol-amine isomers.

This systematic approach would generate the necessary data to construct a comprehensive comparison guide, detailing the biological activities, potencies, and mechanisms of action of each isomer, thereby providing valuable insights for researchers, scientists, and drug development professionals. Without such dedicated studies, any comparison would remain speculative.

Validating the Purity of N-Methyl-1-tosyl-1H-indol-4-amine: A Comparative Guide to HPLC and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like N-Methyl-1-tosyl-1H-indol-4-amine is a critical step in the drug development pipeline. This guide provides a comparative overview of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present detailed experimental protocols, comparative data, and an overview of an alternative method, Quantitative Nuclear Magnetic Resonance (qNMR), to offer a comprehensive resource for analytical scientists.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from any potential impurities.

Experimental Protocol: HPLC

A typical HPLC protocol for the analysis of this compound is outlined below. This method is designed to provide robust separation of the analyte from potential process-related impurities and degradation products.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min, then 90% B for 5 min, then return to 10% B over 1 min and re-equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)
Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 2: Representative HPLC Purity Data for this compound

Sample LotRetention Time (min)Peak Area (%)Purity (%)
Batch A 99.85
12.5 (Main Peak)99.85
8.2 (Impurity 1)0.08
14.1 (Impurity 2)0.07
Batch B 99.52
12.5 (Main Peak)99.52
8.2 (Impurity 1)0.21
11.8 (Impurity 3)0.15
14.1 (Impurity 2)0.12

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing not only purity information but also molecular weight confirmation of the main peak and any detected impurities.[4][5][6] This technique is invaluable for identifying unknown impurities and confirming the structure of the target compound.

Experimental Protocol: LC-MS

The LC method for LC-MS analysis is often similar to the HPLC method, with potential modifications to ensure compatibility with the mass spectrometer's ion source.

Table 3: LC-MS Method Parameters

ParameterSpecification
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 min, then hold at 95% B for 2 min, then return to 5% B over 0.5 min and re-equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Preparation 0.1 mg/mL in Acetonitrile:Water (1:1)
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-1000
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Data Presentation: LC-MS Purity and Impurity Identification

LC-MS data provides both the purity based on the total ion chromatogram (TIC) and the mass-to-charge ratio (m/z) of the main compound and impurities, which aids in their identification. The expected [M+H]⁺ for this compound (C₁₆H₁₆N₂O₂S) is approximately 317.10.

Table 4: Representative LC-MS Data for this compound

PeakRetention Time (min)Area (%)Observed [M+H]⁺Proposed Identity
Main Compound 5.899.91317.1035This compound
Impurity A 4.20.05163.09184-Amino-N-methylindole (de-tosylated)
Impurity B 6.50.04331.1191Oxidized product (+O)

Comparison of HPLC and LC-MS for Purity Validation

FeatureHPLC (UV Detection)LC-MS
Primary Use Quantitative purity assessmentQualitative and quantitative purity, impurity identification
Selectivity Based on chromatographic separation and UV absorbanceBased on chromatographic separation and mass-to-charge ratio
Sensitivity Good, typically to ~0.05%Excellent, often to <0.01%
Information Provided Purity based on peak area percentagePurity, molecular weight of main compound and impurities
Cost & Complexity Lower cost, less complexHigher cost, more complex

Alternative Method: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the compound itself.[7][8][9][10] By integrating the signals of the target compound against a certified internal standard of known purity, a highly accurate and precise purity value can be obtained.[7] This technique is orthogonal to chromatographic methods and can provide a more "absolute" measure of purity.[7]

Experimental Protocol: qNMR

Table 5: qNMR Method Parameters

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Anhydride (certified reference material)
Pulse Program Standard 90° pulse with a long relaxation delay (e.g., 30s)
Number of Scans 16 or higher for good signal-to-noise
Data Processing Baseline correction, phasing, and integration of non-overlapping signals of the analyte and internal standard
Data Presentation: qNMR Purity Calculation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Table 6: Representative qNMR Purity Data

Sample LotCalculated Purity (w/w %)
Batch A 99.7%
Batch B 99.4%

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Final Report Sample This compound Prep Dissolve in appropriate solvent Sample->Prep HPLC HPLC-UV Prep->HPLC LCMS LC-MS Prep->LCMS qNMR qNMR (Alternative) Prep->qNMR HPLC_Data Chromatographic Purity (% Area) HPLC->HPLC_Data LCMS_Data Purity & Impurity ID (m/z) LCMS->LCMS_Data qNMR_Data Absolute Purity (w/w %) qNMR->qNMR_Data Report Certificate of Analysis HPLC_Data->Report LCMS_Data->Report qNMR_Data->Report

Caption: Purity Validation Workflow.

References

Comparative Molecular Docking Analysis of Tosylated Indole Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on tosylated indole derivatives, offering insights into their potential as enzyme inhibitors. The inclusion of a tosyl group can significantly influence the binding affinity of a compound to its target protein. Here, we present a specific comparison of a tosylated indole derivative and its non-tosylated precursor, alongside a general methodology for such comparative studies.

Data Presentation: Comparative Docking Scores

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a docking score. A more negative score typically indicates a stronger binding affinity.

The following table summarizes the docking scores for a tosylated indole derivative and its hydroxy analog against tyrosinase, a key enzyme in melanin production.[1]

Compound IDChemical NameTarget Protein (PDB ID)Docking Score (kcal/mol)
1 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonateTyrosinase (3NM8)-10.86
2 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl alcohol (hydroxy analog)Tyrosinase (3NM8)-8.71

Data sourced from a study on a novel indole derivative containing a tosyl moiety.[1]

The introduction of the tosyl group in Compound 1 resulted in a more favorable docking score, with a difference of -2.15 kcal/mol compared to its non-tosylated counterpart, Compound 2 .[1] This suggests that the tosyl group enhances the binding affinity to the tyrosinase active site.[1] The tosyl group in the more stable complex engages in several interactions with amino acid residues, in contrast to the single interaction of the hydroxyl group in the less stable complex.[1]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a typical workflow for comparative molecular docking studies.

1. Preparation of the Target Protein:

  • The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB). For the data presented above, the crystal structure of tyrosinase from Bacillus megaterium (PDB ID: 3NM8) was used.[1]

  • The protein structure is prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges. This is a crucial step to ensure the protein is in a chemically correct state for the simulation.

2. Ligand Preparation:

  • The 3D structures of the N-Methyl-1-tosyl-1H-indol-4-amine derivatives and their analogs are constructed using a molecular modeling software.

  • The ligands are then energetically minimized to obtain a stable conformation.

  • Rotatable bonds within the ligands are defined to allow for flexibility during the docking process.

3. Molecular Docking Simulation:

  • A molecular docking program, such as AutoDock, is used to perform the simulations.[2]

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose.

  • The pose with the lowest binding energy is typically considered the most likely binding mode.

4. Analysis of Results:

  • The docking scores of the different derivatives are compared to determine their relative binding affinities.

  • The binding poses of the most potent derivatives are visualized to identify key interactions with the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.

Visualizations

Experimental Workflow for Comparative Molecular Docking

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Data Comparison Data Comparison Molecular Docking->Data Comparison Interaction Analysis Interaction Analysis Data Comparison->Interaction Analysis Derivatives Derivatives Docking_Scores Docking_Scores Derivatives->Docking_Scores Target_Protein Target_Protein Target_Protein->Docking_Scores Binding_Affinity Binding_Affinity Docking_Scores->Binding_Affinity Structure_Activity_Relationship Structure_Activity_Relationship Binding_Affinity->Structure_Activity_Relationship

References

Assessing the Efficacy of N-Methyl-1-tosyl-1H-indol-4-amine as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1-tosyl-1H-indol-4-amine is a versatile synthetic precursor employed in the construction of various indole-containing molecules of interest in medicinal chemistry and materials science. This guide provides an objective comparison of its performance against an alternative synthetic strategy for the preparation of a key intermediate, 4-amino-1-methylindole. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate pathway for their synthetic goals.

Introduction to this compound

This compound features a tosyl group protecting the indole nitrogen. This protecting group strategy is common in indole synthesis as it enhances stability, allows for selective reactions at other positions, and can direct lithiation. The methyl group at the 4-amino position and the indole core itself are important pharmacophores found in numerous biologically active compounds. The efficacy of this precursor is primarily determined by the ease of its subsequent reactions and the efficiency of the final deprotection step to unveil the free amine.

Comparative Synthesis of 4-Amino-1-methylindole

To assess the efficacy of this compound, we compare a hypothetical two-step synthesis of 4-amino-1-methylindole starting from this precursor with a documented alternative synthesis starting from 1-methyl-4-nitro-1H-indole.

Route 1: Deprotection of this compound (Hypothetical)

This route involves the removal of the tosyl protecting group from the commercially available this compound. While a specific reaction for this exact substrate is not detailed in the searched literature, a general and mild method for the deprotection of N-tosylated indoles using cesium carbonate in a mixture of THF and methanol has been reported.[1]

Route 2: Reduction of 1-Methyl-4-nitro-1H-indole

This established method involves the reduction of a nitro group to an amine. A detailed protocol for the synthesis of 1-methyl-1H-indol-4-amine from 1-methyl-4-nitro-1H-indole using reduced iron powder and hydrochloric acid in ethanol is available.

Data Presentation: Comparison of Synthetic Routes
ParameterRoute 1 (Hypothetical via Deprotection)Route 2 (via Nitro Reduction)
Starting Material This compound1-Methyl-4-nitro-1H-indole
Key Transformation N-Tosyl DeprotectionNitro Group Reduction
Reagents Cesium Carbonate, THF, MethanolReduced Iron Powder, Conc. HCl, Ethanol
Reaction Time Not specified (typically hours)1 hour at reflux
Reported Yield Not available for this specific substrate85%
Work-up Evaporation, addition of water, filtrationNeutralization with ammonia, filtration, extraction
Purity of Product Dependent on reaction completion and work-upGray solid, m.p. 95-96 °C
Experimental Protocols

Route 1: General Protocol for N-Tosyl Deprotection

Disclaimer: The following is a general procedure adapted from the literature for the deprotection of N-tosyl indoles and has not been specifically reported for this compound.

To a solution of this compound in a 2:1 mixture of THF and methanol, 3 equivalents of cesium carbonate are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or HPLC. The solvent is then removed under reduced pressure. Water is added to the residue, and the mixture is stirred. The solid product, 4-amino-1-methylindole, is collected by filtration, washed with water, and dried.[1]

Route 2: Synthesis of 1-Methyl-1H-indol-4-amine from 1-Methyl-4-nitro-1H-indole

Reduced iron powder (3.36 g, 60 mmol) is added in portions to a boiling solution of 1-methyl-4-nitro-1H-indole (40 mmol) in ethanol (100 mL) containing concentrated hydrochloric acid (5 mL). The resulting suspension is refluxed for 1 hour. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and neutralized with ammonia. The iron residue is removed by filtration and washed with ethanol. The filtrate is concentrated, and the residue is taken up in ethyl acetate. The organic layer is washed with brine and water, dried over magnesium sulfate, and the solvent is evaporated to yield 1-methyl-1H-indol-4-amine as a gray solid.

Efficacy Assessment

Advantages of using this compound:

  • Orthogonal Reactivity: The tosyl-protected amine allows for a wide range of reactions to be performed on other parts of the indole nucleus without affecting the amino group. This is particularly useful in multi-step syntheses.

  • Stability: The tosyl group enhances the stability of the indole ring, which can be beneficial for reactions that require harsh conditions.

  • Direct Availability: The precursor is commercially available, saving synthetic steps if the tosyl-protected form is required for subsequent transformations.

Disadvantages:

  • Additional Step: The need for a deprotection step adds to the overall number of synthetic operations.

  • Atom Economy: The introduction and removal of a protecting group decrease the overall atom economy of the synthesis.

  • Cost: The protected precursor may be more expensive than the unprotected amine or its nitro precursor.

Comparison with the Alternative Route:

The synthesis of 4-amino-1-methylindole via the reduction of the corresponding nitro compound is a more direct approach, offering a high yield in a single step from a readily accessible precursor. This method is likely to be more cost-effective and have a better atom economy for the direct synthesis of the target amine.

However, the choice of precursor ultimately depends on the overall synthetic strategy. If modifications to the indole ring are required before the introduction of the free amino group, starting with the N-tosyl protected version offers significant advantages in terms of chemoselectivity and stability.

Logical Workflow for Precursor Selection

Precursor_Selection start Synthetic Goal direct_synthesis Direct Synthesis of 4-Amino-1-methylindole? start->direct_synthesis yes Yes direct_synthesis->yes no No direct_synthesis->no route2 Route 2: Reduction of 1-Methyl-4-nitro-1H-indole yes->route2 further_functionalization Further Functionalization of Indole Ring Required? no->further_functionalization further_functionalization->route2 No, direct synthesis is still more efficient route1 Route 1: Use this compound and Deprotect Later further_functionalization->route1 Yes

Caption: Decision workflow for selecting a synthetic precursor.

Conclusion

This compound serves as a valuable, albeit specialized, synthetic precursor. Its primary advantage lies in scenarios requiring the protection of the indole nitrogen and the 4-amino group to allow for selective functionalization at other positions of the indole core. For the direct synthesis of 4-amino-1-methylindole, the reduction of 1-methyl-4-nitro-1H-indole appears to be a more efficient and economical route. The choice of precursor should therefore be guided by the overall synthetic plan and the specific transformations required to achieve the final target molecule. Researchers should weigh the benefits of protection and enhanced stability against the additional steps and potential cost implications.

References

Benchmarking N-Methyl-1-tosyl-1H-indol-4-amine: A Comparative Analysis Against Established Kinase Inhibitors in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract:

This guide provides a comparative analysis of a novel compound, N-Methyl-1-tosyl-1H-indol-4-amine, against established kinase inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Due to the novelty of this compound, this document presents a hypothetical benchmarking study, outlining the requisite experimental framework and showcasing expected data formats for such a comparative analysis. The established inhibitors included for comparison are Trametinib (a MEK1/2 inhibitor), Selumetinib (a MEK1/2 inhibitor), and Ulixertinib (an ERK1/2 inhibitor). The objective is to furnish researchers with a comprehensive template for evaluating novel kinase inhibitors.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[1][2] The core of this pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (e.g., RAF), a MAPK kinase (MEK1/2), and a MAPK (ERK1/2).[1] Inhibition of key kinases in this pathway, such as MEK1/2 and ERK1/2, has proven to be a successful strategy in cancer therapy.[1][2][]

Diagram 1: The MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and control inhibitors Incubation Incubate kinase, substrate, and inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare kinase (e.g., MEK1, ERK2) and substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction with ATP ATP_Prep->Initiation Incubation->Initiation Detection Measure kinase activity (e.g., luminescence, fluorescence) Initiation->Detection Analysis Calculate IC50 values Detection->Analysis Comparative_Analysis_Logic cluster_assays Assays Novel_Compound This compound Kinase_Assay In Vitro Kinase Assay (IC50) Novel_Compound->Kinase_Assay Cell_Assay Cell Viability Assay (GI50) Novel_Compound->Cell_Assay Established_Inhibitors Established Inhibitors (Trametinib, Selumetinib, Ulixertinib) Established_Inhibitors->Kinase_Assay Established_Inhibitors->Cell_Assay Potency_Selectivity Potency & Selectivity Profile Kinase_Assay->Potency_Selectivity Determines Cellular_Efficacy Cellular Efficacy Cell_Assay->Cellular_Efficacy Determines Benchmarking Benchmarking Performance Potency_Selectivity->Benchmarking Cellular_Efficacy->Benchmarking

References

Safety Operating Guide

Proper Disposal of N-Methyl-1-tosyl-1H-indol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This document provides essential procedural guidance for the proper disposal of N-Methyl-1-tosyl-1H-indol-4-amine, a compound utilized by researchers and scientists in drug development. Adherence to these protocols is critical due to the potential hazards associated with this class of chemicals.

This compound is classified within chemical families including aromatic amines and sulfonamides. Aromatic amines, as a class, are recognized for their potential toxicity and harmful environmental effects if not handled and disposed of correctly.[1] Therefore, this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Protocol

The primary and mandated method for disposing of this compound is through a licensed hazardous waste disposal company.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][6]

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Keep this compound waste separate from all other chemical waste streams to prevent potentially hazardous reactions.[4]

  • Use a Designated, Compatible Container: Collect the solid waste in a clearly labeled, sealable container made of a material compatible with aromatic amines. The container must be in good condition and free from contamination.

  • Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and appropriate hazard symbols.

Step 2: Storage of Chemical Waste

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4][7]

  • Avoid Incompatibles: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Step 3: Arranging for Professional Disposal

  • Contact a Licensed Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed hazardous waste disposal companies. Contact them to arrange for a pickup.[4][8]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound or related compounds and an accurate inventory of the waste.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for chemical waste pickup, including any internal paperwork or manifesting requirements.[8]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and prevent others from entering. If the spill is small, and you are trained to do so, use an inert absorbent material to contain it. Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: N-Methyl-1-tosyl- 1H-indol-4-amine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste properly segregated? B->C D Segregate into a dedicated, compatible waste container. C->D No E Label container with full chemical name and hazards. C->E Yes D->E F Store sealed container in a designated, secure, and ventilated area. E->F G Contact Institutional EHS or Waste Disposal Coordinator. F->G H Arrange for pickup by a licensed hazardous waste contractor. G->H I End: Waste Properly Disposed H->I

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling N-Methyl-1-tosyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of N-Methyl-1-tosyl-1H-indol-4-amine (CAS No. 100557-17-3). Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document offers general guidance based on the safety protocols for structurally related aromatic tosylamides and substituted indoles.

It is imperative to obtain the specific Safety Data Sheet (SDS) from your supplier for comprehensive and accurate safety information before handling this chemical. The information presented here should be used as a preliminary safety reference in conjunction with established laboratory safety practices.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or dust particles.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact. Glove integrity should be checked before and during use.
Body Protection A laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRecommended when handling the powder outside of a fume hood or in case of insufficient ventilation to prevent inhalation of dust.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If possible, use a weighing enclosure or a fume hood.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents, strong acids, and acid chlorides.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid residue, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a properly labeled, sealed hazardous waste container. Do not dispose of it down the drain.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent, and collect the rinsate as hazardous waste.

  • Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Wear full PPE - Prepare work area handling Handling - Work in fume hood - Weigh carefully - Prepare solutions prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage cleanup Cleanup & Decontamination - Clean work surfaces - Decontaminate glassware handling->cleanup disposal Waste Disposal - Collect all waste - Label hazardous waste - Contact EHS cleanup->disposal

Caption: Workflow for handling this compound.

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